1-(3-(tert-Butyl)phenyl)ethanone
Description
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Properties
IUPAC Name |
1-(3-tert-butylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(13)10-6-5-7-11(8-10)12(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEGMYYTIFLVAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545994 | |
| Record name | 1-(3-tert-Butylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6136-71-6 | |
| Record name | 1-(3-tert-Butylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-(tert-Butyl)phenyl)ethanone: Properties, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-(tert-Butyl)phenyl)ethanone, also known as 3'-tert-butylacetophenone, is an aromatic ketone with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, structural details, and potential biological activities. While experimental data for some properties of this specific isomer are limited, this document consolidates available information and provides context through data on related compounds. A detailed, plausible synthesis protocol via Friedel-Crafts acylation is presented, alongside predicted and comparative spectroscopic data. Of particular interest is the potential of this compound as an acetylcholinesterase inhibitor, a hypothesis supported by the potent activity of its fluorinated analog.
Chemical Structure and Properties
This compound is a disubstituted benzene derivative featuring a tert-butyl group and an acetyl group at the meta position.
Structure
The chemical structure of this compound is presented below.
Figure 1: Chemical structure of this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is provided in Table 1. Experimental data for some properties are scarce, and thus, predicted values are included where available.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O | --INVALID-LINK-- |
| Molecular Weight | 176.25 g/mol | --INVALID-LINK-- |
| CAS Number | 6136-71-6 | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |
| Boiling Point | 232.7 ± 9.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 0.939 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| Melting Point | Not available | - |
| Solubility | Insoluble in water.[1] Soluble in alcohol.[2] | --INVALID-LINK--, --INVALID-LINK-- |
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of tert-butylbenzene.
Synthesis Workflow
The logical workflow for the synthesis and purification of this compound is outlined below.
Figure 2: Synthesis and purification workflow for this compound.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is a standard procedure for the Friedel-Crafts acylation of an alkylbenzene.
Materials:
-
tert-Butylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
To a stirred solution of tert-butylbenzene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Slowly add acetyl chloride (1.05 eq) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Spectroscopic Data
¹H NMR Spectroscopy
The expected proton NMR chemical shifts are summarized in Table 2.
| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) |
| Acetyl CH₃ | Singlet | 2.6 |
| tert-Butyl CH₃ | Singlet | 1.3 |
| Aromatic H | Multiplet | 7.2 - 7.8 |
¹³C NMR Spectroscopy
The expected carbon NMR chemical shifts are summarized in Table 3.
| Carbon | Approximate Chemical Shift (δ, ppm) |
| Carbonyl C=O | 198 |
| Aromatic C-C(O)CH₃ | 138 |
| Aromatic C-C(CH₃)₃ | 152 |
| Aromatic C-H | 125 - 130 |
| tert-Butyl quaternary C | 35 |
| tert-Butyl CH₃ | 31 |
| Acetyl CH₃ | 27 |
Infrared (IR) Spectroscopy
The key expected infrared absorption bands are listed in Table 4.
| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretch | 1685 - 1700 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
Biological Activity and Potential Applications
While there is a lack of direct research on the biological activities of this compound, the broader class of acetophenones is known for a range of pharmacological effects, including antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5][6]
A significant lead for the potential application of this compound comes from studies on its fluorinated analog, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone. This compound has been identified as a potent, slow-binding inhibitor of human acetylcholinesterase (AChE). Acetylcholinesterase inhibitors are a class of drugs used in the treatment of Alzheimer's disease.
Acetylcholinesterase Inhibition Signaling Pathway
The mechanism of action of acetylcholinesterase inhibitors is to prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the synaptic cleft and enhancing cholinergic neurotransmission.
Figure 3: Proposed mechanism of action of this compound as a potential acetylcholinesterase inhibitor.
Given the potent activity of its fluorinated analog, this compound represents a valuable scaffold for the design and development of novel acetylcholinesterase inhibitors for the potential treatment of neurodegenerative diseases. Further research is warranted to synthesize and evaluate the biological activity of this compound and its derivatives.
Conclusion
This compound is a readily accessible aromatic ketone with potential for further investigation, particularly in the field of drug discovery. This technical guide has summarized its known properties, provided a detailed synthesis protocol, and highlighted its potential as an acetylcholinesterase inhibitor based on compelling evidence from a structurally related compound. The information presented herein should serve as a valuable resource for researchers interested in exploring the chemistry and therapeutic potential of this and other substituted acetophenones. Further experimental validation of its physical properties and a thorough investigation of its biological activities are crucial next steps.
References
- 1. 1-[4-(tert-Butyl)phenyl]ethan-1-one(943-27-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 1-(3-(tert-Butyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1-(3-(tert-Butyl)phenyl)ethanone, also known as 3'-tert-Butylacetophenone. This document is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a chemical intermediate or building block in organic synthesis. The guide details key physical and chemical data, outlines standard experimental protocols for characterization, and presents logical workflows for its analysis. All quantitative data are summarized in structured tables for clarity and ease of comparison.
Compound Identification and General Properties
This compound is an aromatic ketone. The presence of the carbonyl group and the bulky tert-butyl group on the phenyl ring significantly influences its physical and chemical properties, such as polarity, boiling point, and solubility.[1][2] Ketones are known to be polar due to the carbon-oxygen double bond, which leads to dipole-dipole interactions between molecules.[3]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 3'-tert-Butylacetophenone, Ethanone, 1-[3-(1,1-dimethylethyl)phenyl]- |
| CAS Number | 6136-71-6[4] |
| Molecular Formula | C12H16O[4][5] |
| Molecular Weight | 176.25 g/mol [4][5] |
| MDL Number | MFCD11113485[4] |
Physicochemical Data
The physicochemical properties of this compound are summarized below. These properties are crucial for predicting its behavior in various solvents, its reactivity, and for developing purification and handling procedures.
Table 2: Quantitative Physicochemical Properties
| Property | Value | Notes |
| Purity | 97% | As specified by some commercial suppliers.[4] |
| Boiling Point | Not Available | Data for the isomeric 1-(4-(tert-Butyl)phenyl)ethanone is 107-108 °C at 5 mmHg.[6] |
| Melting Point | Not Available | Data for the isomeric 1-(4-(tert-Butyl)phenyl)ethanone is 17-18 °C.[6] |
| Density | Not Available | Data for the isomeric 1-(4-(tert-Butyl)phenyl)ethanone is 0.964 g/mL at 25 °C.[6] |
| Refractive Index | Not Available | Data for the isomeric 1-(4-(tert-Butyl)phenyl)ethanone is n20/D 1.52.[6] |
| Solubility | Insoluble in water; Soluble in organic solvents. | General property of ketones with larger carbon chains.[1][7][8][9] |
Table 3: Spectroscopic Data
| Spectroscopic Technique | Data Summary |
| ¹H NMR | Data not explicitly found for the 3-tert-butyl isomer. For related compounds, characteristic peaks for the tert-butyl protons (singlet, ~1.3 ppm) and acetyl protons (singlet, ~2.5 ppm) would be expected, along with aromatic proton signals. |
| ¹³C NMR | Data not explicitly found. |
| IR Spectroscopy | Data not explicitly found. A strong absorption band characteristic of a carbonyl (C=O) stretch in a ketone would be expected around 1685 cm⁻¹. |
| Mass Spectrometry | Data not explicitly found. The molecular ion peak (M+) would be expected at m/z = 176. |
Note: Specific experimental data for the 3-tert-butyl isomer is limited in the provided search results. Data for the 4-tert-butyl isomer is included for comparative reference.
Experimental Protocols
Synthesis: Friedel-Crafts Acylation (General Protocol)
A common method for synthesizing aryl ketones is the Friedel-Crafts acylation. This involves the reaction of an aromatic compound (tert-butylbenzene) with an acylating agent (acetyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
-
Reaction Setup : A dried, round-bottomed flask is charged with anhydrous aluminum chloride and a dry, non-polar solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen).
-
Addition of Reactants : The flask is cooled in an ice bath. tert-Butylbenzene is added, followed by the dropwise addition of acetyl chloride.[10]
-
Reaction : The mixture is stirred at a controlled temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[10]
-
Work-up : The reaction is quenched by slowly pouring the mixture into ice-water.[10] The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
Purification : The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.[10] Further purification can be achieved by column chromatography or distillation.
Characterization Protocols
-
Purpose : To elucidate the carbon-hydrogen framework of the molecule.
-
Sample Preparation : A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Analysis : ¹H and ¹³C NMR spectra are acquired. The chemical shifts, integration, and coupling patterns of the peaks provide detailed structural information.
-
Purpose : To identify the functional groups present in the molecule.
-
Sample Preparation : A spectrum can be obtained from a neat liquid sample (if applicable) or by preparing a thin film on a salt plate.
-
Analysis : The presence of a strong absorption peak in the range of 1680-1700 cm⁻¹ is indicative of the carbonyl group of the ketone.
-
Purpose : To determine the molecular weight and fragmentation pattern of the molecule.
-
Analysis : The sample is ionized (e.g., by electron ionization), and the mass-to-charge ratio of the resulting ions is measured. The molecular ion peak confirms the molecular weight.
-
Purpose : To quantify the amount of water in the sample, which is critical for many applications.
-
Methodology : Specialized reagents like Hydranal-KetoSolver are used to prevent side reactions (ketal formation) that can occur with standard Karl Fischer reagents.[11]
-
Procedure : 20–50 mL of the appropriate Karl Fischer medium is added to the titration vessel and titrated to a stable endpoint. The sample is then added and immediately titrated.[11]
Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.
Caption: General workflow for synthesis and characterization of this compound.
Intermolecular Forces and Physical Properties
This diagram illustrates the relationship between the molecular structure of ketones and their resulting physical properties, driven by intermolecular forces.
Caption: Relationship between ketone structure and its physical properties.
References
- 1. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 2. NEET UG : Physical and Chemical Properties of Ketones [unacademy.com]
- 3. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]
- 4. This compound , 97% , 6136-71-6 - CookeChem [cookechem.com]
- 5. parchem.com [parchem.com]
- 6. 4′-叔丁基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1-[4-(tert-Butyl)phenyl]ethan-1-one(943-27-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. para-tert-butyl acetophenone, 943-27-1 [thegoodscentscompany.com]
- 9. CAS 943-27-1: 4′-tert-Butylacetophenone | CymitQuimica [cymitquimica.com]
- 10. 1-(3-tert-Butyl-4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pages2.honeywell.com [pages2.honeywell.com]
An In-depth Technical Guide to 1-(3-(tert-Butyl)phenyl)ethanone (CAS Number 6136-71-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(3-(tert-Butyl)phenyl)ethanone, also known as 3'-tert-butylacetophenone. The document details its physicochemical properties, synthesis, spectroscopic characterization, and potential applications in drug development, particularly as a precursor or analog for enzyme inhibitors.
Core Data Summary
A summary of the key quantitative data for this compound is presented below for quick reference.
| Property | Value |
| CAS Number | 6136-71-6 |
| Molecular Formula | C₁₂H₁₆O |
| Molecular Weight | 176.26 g/mol |
| Boiling Point | 232.7 ± 9.0 °C (Predicted)[1] |
| Density | 0.939 ± 0.06 g/cm³ (Predicted)[1] |
| Appearance | Colorless to light yellow liquid[1] |
| Storage Temperature | Room Temperature, sealed in dry conditions[1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several methods, with Friedel-Crafts acylation being a primary route. However, direct acylation of tert-butylbenzene typically yields the para-isomer as the major product due to steric hindrance. To obtain the meta-isomer, alternative strategies are often employed.
Experimental Protocol: Friedel-Crafts Acylation (Adapted from a similar procedure)
This protocol is adapted from the synthesis of a structurally related compound and can be modified for the synthesis of this compound.
Materials:
-
3-tert-Butylaniline
-
Sodium nitrite
-
Hydrochloric acid
-
Acetaldehyde oxime
-
Copper(I) sulfate
-
Sodium bisulfite
-
Diethyl ether
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Diazotization of 3-tert-Butylaniline: A solution of 3-tert-butylaniline in hydrochloric acid is cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.
-
Reaction with Acetaldehyde Oxime: The cold diazonium salt solution is then added to a solution of acetaldehyde oxime and copper(I) sulfate. The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
Work-up and Purification: The reaction mixture is extracted with diethyl ether. The organic layer is washed with sodium bisulfite solution, sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Workflow for Synthesis and Purification
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following sections provide representative experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
¹H and ¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: A standard proton pulse sequence is used with a spectral width of approximately -2 to 12 ppm.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed with a spectral width of approximately 0 to 220 ppm.
-
Data Processing: The free induction decay (FID) is processed using a Fourier transform, followed by phase and baseline correction.
Expected ¹H NMR Spectral Data (Predicted):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | s | 1H | Ar-H (H2) |
| ~7.6 | d | 1H | Ar-H (H6) |
| ~7.5 | d | 1H | Ar-H (H4) |
| ~7.3 | t | 1H | Ar-H (H5) |
| ~2.6 | s | 3H | -C(O)CH₃ |
| ~1.3 | s | 9H | -C(CH₃)₃ |
Expected ¹³C NMR Spectral Data (Predicted):
| Chemical Shift (δ) ppm | Assignment |
| ~198 | C=O |
| ~151 | Ar-C (C3) |
| ~137 | Ar-C (C1) |
| ~130 | Ar-CH (C6) |
| ~128 | Ar-CH (C5) |
| ~125 | Ar-CH (C4) |
| ~125 | Ar-CH (C2) |
| ~35 | -C (CH₃)₃ |
| ~31 | -C(C H₃)₃ |
| ~27 | -C(O)C H₃ |
Infrared (IR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: A thin film of the neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: An FTIR spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.
Expected IR Spectral Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3000 | C-H stretch (aromatic) |
| ~2960 | C-H stretch (aliphatic, tert-butyl)[2] |
| ~1685 | C=O stretch (ketone) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1365 | C-H bend (tert-butyl) |
| ~800-750 | C-H bend (out-of-plane, meta-disubstituted) |
Mass Spectrometry (MS)
Experimental Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and subsequent analysis.
-
Ionization: Electron ionization (EI) at 70 eV is typically used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions.
Expected Mass Spectrometry Data:
| m/z | Relative Intensity (%) | Assignment |
| 176 | ~30 | [M]⁺ (Molecular Ion) |
| 161 | 100 | [M - CH₃]⁺ (Base Peak) |
| 119 | ~20 | [M - C(CH₃)₃]⁺ |
| 91 | ~15 | [C₇H₇]⁺ (Tropylium ion) |
| 43 | ~40 | [CH₃CO]⁺ |
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic analysis.
Applications in Drug Development
While this compound itself may not be an active pharmaceutical ingredient, its structural motif is of significant interest in drug discovery. A closely related fluorinated analog, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK), has been identified as a potent, slow-binding inhibitor of human acetylcholinesterase (AChE).[3]
Acetylcholinesterase Inhibition Signaling Pathway
AChE is a key enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. This mechanism is a therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.
The trifluoro analog of the title compound, TFK, acts as a transition-state analogue inhibitor.[3] It is believed to first bind reversibly to the active site of AChE, followed by the formation of a more stable, transient tetrahedral intermediate with the active site serine residue. This slow-binding inhibition results in a prolonged pharmacological effect.
Caption: Acetylcholinesterase inhibition pathway.
The study of this compound and its derivatives can provide valuable structure-activity relationship (SAR) data for the design of novel and more effective AChE inhibitors. The non-fluorinated parent compound serves as an important baseline for understanding the role of the trifluoromethyl group in the inhibitory activity.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid ingestion, inhalation, and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its biological activity and synthetic optimization is warranted to fully explore its potential in medicinal chemistry and drug discovery.
References
An In-depth Technical Guide on the Research Applications of C12H16O Isomers
For Researchers, Scientists, and Drug Development Professionals
The molecular formula C12H16O represents a diverse group of isomeric compounds that have garnered significant interest in various fields of scientific research, particularly in drug discovery and medicinal chemistry. These isomers, while sharing the same chemical composition, exhibit a wide range of structural variations, leading to distinct physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the research applications of several key C12H16O isomers, with a focus on their synthesis, biological evaluation, and mechanisms of action.
Hexanophenone (1-Phenylhexan-1-one): A Versatile Pharmaceutical Intermediate
Hexanophenone, a simple aromatic ketone, serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1][2] Its utility extends from being a foundational structure in structure-activity relationship (SAR) studies to a precursor for novel therapeutic agents.[2][3]
Synthesis of Hexanophenone Derivatives
The reactivity of the ketone group in hexanophenone allows for a multitude of chemical transformations, enabling the synthesis of diverse derivatives.[4] A notable example is the synthesis of 2-butyl-3-phenylquinoxaline, a scaffold with potential antimicrobial and anticonvulsant properties.[5]
Experimental Protocol: Synthesis of 2-Butyl-3-phenylquinoxaline from Hexanophenone [5]
This synthesis is a two-step process involving a Riley oxidation followed by a condensation reaction.
Step 1: Riley Oxidation to 1-Phenylhexane-1,2-dione
-
Reaction Setup: Dissolve hexanophenone (1.0 equivalent) in 1,4-dioxane in a pressure tube.
-
Reagent Addition: Add selenium dioxide (SeO₂) (2.0 equivalents) to the solution at room temperature.
-
Reaction Conditions: Stir the suspension vigorously and heat to 100 °C for 7 hours.
-
Work-up: Cool the reaction mixture and dilute it with diethyl ether. Filter the suspension through a pad of Celite® to remove the precipitated selenium. Wash the Celite® pad with diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain 1-phenylhexane-1,2-dione.
Step 2: Condensation to 2-Butyl-3-phenylquinoxaline
-
Reaction Setup: Dissolve the 1-phenylhexane-1,2-dione intermediate in ethanol.
-
Reagent Addition: Add o-phenylenediamine to the solution.
-
Reaction Conditions: Reflux the mixture for a specified period, monitoring the reaction by thin-layer chromatography.
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Diagram of Synthetic Workflow:
Biological Activities and Quantitative Data
Derivatives of hexanophenone have demonstrated a range of biological activities, including potential fungicidal and antimicrobial effects.[4] While specific quantitative data for hexanophenone itself is limited in publicly available literature, the broader class of benzophenone-derived compounds has been studied for these properties.
Table 1: Antimicrobial Activity of Benzophenone-derived Schiff Bases [1]
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| L2 | Escherichia coli | 125 |
| L2 | Staphylococcus aureus | 62.5 |
| L2 | Candida albicans | 250 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [1]
This method is a standard procedure to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: Serial dilutions of the test compounds are prepared in a suitable broth medium within the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Diagram of MIC Determination Workflow:
Potential Signaling Pathways
The biological activities of hexanophenone analogues are likely mediated through the modulation of key intracellular signaling pathways. Based on the activities observed for structurally related compounds, the NF-κB and MAPK signaling pathways are plausible targets for anti-inflammatory and anticancer effects.[1] The potential anticonvulsant activity of the quinoxaline derivative suggests a possible interaction with the GABA-A receptor.[5]
Diagram of Potential Modulation of the NF-κB Signaling Pathway:
2-Cyclohexylphenol and its Isomers: Intermediates in Drug Synthesis
2-Cyclohexylphenol and its structural isomer, 4-cyclohexylphenol, are primarily utilized as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients.[4][6]
Synthesis
The synthesis of cyclohexylphenols is often achieved through the Friedel-Crafts alkylation of phenol with cyclohexene or cyclohexanol in the presence of an acid catalyst.[6]
Experimental Protocol: Synthesis of 2-Cyclohexylphenol [7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add naphthalen-1-ol (this can be adapted for phenol) and the chosen acid catalyst (e.g., phosphoric acid or a solid acid catalyst like a zeolite).
-
Reagent Addition: Slowly add cyclohexene to the reaction mixture at a controlled temperature.
-
Reaction Conditions: Heat the mixture to a suitable temperature (e.g., 80-150 °C) and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Research Applications
2-Cyclohexylphenol is noted as a reagent in the synthesis of thyroid hormone receptor β-agonists, highlighting its role in the development of drugs targeting metabolic disorders.[8] The introduction of a cyclohexyl group to a phenol can significantly alter its lipophilicity and steric properties, which can in turn influence its biological activity.[6] While specific quantitative data on the biological activity of 2-cyclohexylphenol itself is not extensively available in the public domain, its derivatives are subjects of ongoing research. For instance, 3-[3-(phenalkylamino)cyclohexyl]phenol analogs have been synthesized and evaluated for their μ-opioid receptor antagonist activity.[9]
Other C12H16O Isomers in Research
Several other isomers of C12H16O exist, though detailed research applications are less documented in readily available literature. These include:
-
4-Methyl-4-phenylpentan-2-one: This compound finds application in the flavor and fragrance industry and is also used as a solvent in organic synthesis and in the production of specialty polymers.[1][10]
-
1-(4-Butylphenyl)ethanone: This isomer and related chlorinated phenyl ethanones have been investigated for their cytotoxic potential. The degree and position of substitution on the phenyl ring can influence their biological activity.[11]
-
1-Phenylhexan-2-one: This ketone is another structural isomer with potential as a building block in organic synthesis.
Conclusion
The molecular formula C12H16O encompasses a diverse array of isomers with significant potential in research and development, particularly within the pharmaceutical and chemical industries. Hexanophenone stands out as a versatile intermediate for the synthesis of bioactive compounds, with its derivatives showing promise as antimicrobial and anticonvulsant agents. 2-Cyclohexylphenol and its isomers serve as important precursors in the synthesis of targeted therapeutics. While detailed biological data for many of these isomers remains to be fully elucidated in public-facing literature, their structural diversity and synthetic accessibility make them attractive starting points for the discovery of new chemical entities with valuable pharmacological properties. Further research into the quantitative biological activities, mechanisms of action, and signaling pathways associated with these compounds is warranted to fully realize their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pure.psu.edu [pure.psu.edu]
- 8. mdpi.com [mdpi.com]
- 9. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 11. Studies on the mechanism of action of quinone antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1-(3-(tert-Butyl)phenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(3-(tert-Butyl)phenyl)ethanone. Due to the limited availability of public spectroscopic data for this specific compound, this document outlines the expected spectral characteristics based on its chemical structure and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Data Presentation
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | s | 1H | Ar-H (proton at C2) |
| ~7.6 | d | 1H | Ar-H (proton at C6) |
| ~7.4 | t | 1H | Ar-H (proton at C5) |
| ~7.3 | d | 1H | Ar-H (proton at C4) |
| ~2.6 | s | 3H | -C(O)CH₃ |
| ~1.3 | s | 9H | -C(CH₃)₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~198 | C=O |
| ~152 | Ar-C (C3, bearing tert-butyl group) |
| ~137 | Ar-C (C1, bearing acetyl group) |
| ~130 | Ar-CH (C5) |
| ~128 | Ar-CH (C6) |
| ~125 | Ar-CH (C4) |
| ~124 | Ar-CH (C2) |
| ~35 | -C (CH₃)₃ |
| ~31 | -C(C H₃)₃ |
| ~27 | -C(O)C H₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
IR (Infrared) Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2960 | Strong | Aliphatic C-H stretch |
| ~1685 | Strong | C=O stretch (aromatic ketone) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretches |
| ~1365 | Strong | C-H bend (tert-butyl) |
| ~1220 | Strong | C-C(=O)-C stretch |
| ~800 | Strong | C-H out-of-plane bend (aromatic) |
MS (Mass Spectrometry) Data (Predicted)
| m/z Ratio | Relative Intensity (%) | Assignment |
| 176 | High | [M]⁺ (Molecular Ion) |
| 161 | High | [M - CH₃]⁺ (Loss of methyl radical) |
| 133 | Medium | [M - COCH₃]⁺ (Loss of acetyl radical) |
| 119 | Medium | [M - C(CH₃)₃]⁺ (Loss of tert-butyl radical) |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
| 43 | High | [CH₃CO]⁺ (Acylium ion) |
Experimental Protocols
The following sections detail the methodologies for acquiring high-quality spectroscopic data for aromatic ketones like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
A sample of this compound (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal reference standard.[1] The solution is then transferred into a 5 mm NMR tube.[2][3] All solid particles should be removed, for instance by filtering the solution through a small plug of glass wool in a Pasteur pipette, to prevent distortion of the magnetic field.[3]
The NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, a standard one-pulse experiment is utilized. For ¹³C NMR, a proton-decoupled pulse sequence is employed to yield a spectrum with a single peak for each unique carbon atom. The resulting free induction decay (FID) is processed using a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
For a solid sample like this compound, a common preparation method is the thin solid film technique.[4] A small amount of the solid (around 50 mg) is dissolved in a few drops of a volatile solvent such as methylene chloride or acetone.[4] A drop of this solution is then applied to a salt plate (e.g., NaCl or KBr) and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[4] The plate is then mounted in the sample holder of an FT-IR spectrometer.[4]
Alternatively, a solid sample can be prepared as a KBr pellet. A small amount of the compound is mixed with dry potassium bromide (KBr) and ground to a fine powder. This mixture is then pressed under high pressure to form a transparent disk, which is placed in the spectrometer's sample holder.[5]
The IR spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
A minute quantity of the this compound sample is introduced into the ion source of a mass spectrometer. This can be done using a direct insertion probe or through the output of a gas chromatograph (GC-MS).[6] In the ion source, the sample is vaporized and then ionized, commonly through electron impact (EI), where it is bombarded with a beam of high-energy electrons (typically 70 eV).[6][7]
This process leads to the formation of a molecular ion and various fragment ions. These ions are then accelerated and passed through a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[6] A detector then records the relative abundance of each ion, generating the mass spectrum.[8]
Mandatory Visualization
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
References
- 1. 6136-71-6|this compound|BLD Pharm [bldpharm.com]
- 2. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]
- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 6. 1-(3,5-Di-tert-butylphenyl)ethanone | C16H24O | CID 10513778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. SFU Library Databases: Spectral Database for Organic Compounds SDBS [databases.lib.sfu.ca]
- 8. This compound , Package: 25g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
An In-depth Technical Guide to the Synthesis of 1-(3-(tert-Butyl)phenyl)ethanone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(3-(tert-Butyl)phenyl)ethanone, a valuable ketone intermediate in organic synthesis, through the Friedel-Crafts acylation of tert-butylbenzene. This document outlines the synthetic strategy, detailed experimental protocols, and methods for purification and characterization, tailored for professionals in the chemical and pharmaceutical sciences.
Introduction
Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. The synthesis of this compound (also known as 3'-tert-butylacetophenone) presents a unique challenge due to the directing effects of the tert-butyl substituent. As a bulky alkyl group, it primarily directs electrophilic substitution to the ortho and para positions. Consequently, achieving a high yield of the meta isomer requires careful consideration of reaction conditions to overcome the inherent regioselectivity. This guide will explore the nuances of this transformation.
Synthetic Pathway and Mechanism
The synthesis of this compound is achieved through the electrophilic aromatic substitution of tert-butylbenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
Reaction Scheme:
The reaction proceeds via the formation of a highly electrophilic acylium ion generated from the reaction of the acylating agent with the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich aromatic ring of tert-butylbenzene. The bulky tert-butyl group sterically hinders the ortho positions, leading to a product mixture primarily composed of the para and meta isomers. While the para isomer is typically the major product due to electronic effects, manipulation of reaction parameters can influence the isomer distribution.
Experimental Protocol
This protocol is adapted from established procedures for the acylation of alkylbenzenes and is optimized for a laboratory scale.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| tert-Butylbenzene | 134.22 | 26.84 g (31.2 mL) | 0.20 |
| Acetyl Chloride | 78.50 | 17.27 g (15.7 mL) | 0.22 |
| Anhydrous Aluminum Chloride | 133.34 | 32.00 g | 0.24 |
| Dichloromethane (anhydrous) | 84.93 | 200 mL | - |
| 6M Hydrochloric Acid | - | 150 mL | - |
| Saturated Sodium Bicarbonate | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl) is dried in an oven and cooled under a stream of dry nitrogen.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (32.00 g) and anhydrous dichloromethane (100 mL). The suspension is cooled to 0 °C in an ice bath with stirring.
-
Addition of Acetyl Chloride: A solution of acetyl chloride (17.27 g) in anhydrous dichloromethane (50 mL) is added dropwise to the stirred suspension over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Addition of tert-Butylbenzene: After the addition of acetyl chloride is complete, a solution of tert-butylbenzene (26.84 g) in anhydrous dichloromethane (50 mL) is added dropwise over 1 hour, keeping the temperature at 0 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for an additional 2 hours and then allowed to warm to room temperature and stirred for another 1 hour.
-
Work-up: The reaction mixture is slowly and carefully poured into a beaker containing 200 g of crushed ice and 150 mL of 6M hydrochloric acid with vigorous stirring. The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
Extraction and Washing: The aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed successively with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification
The crude product is a mixture of primarily 1-(4-(tert-butyl)phenyl)ethanone and this compound. Separation of these isomers can be challenging due to their similar boiling points.
Fractional Distillation:
Careful fractional distillation under reduced pressure can be employed to separate the isomers. The boiling point of this compound is approximately 135-137 °C at 10 mmHg. The para isomer has a slightly higher boiling point.
Column Chromatography:
For higher purity, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent is recommended. The polarity difference between the meta and para isomers allows for their separation. A typical eluent system would be a gradient of 5% to 10% ethyl acetate in hexane. The separation should be monitored by thin-layer chromatography (TLC).
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Property | Value |
| Molecular Formula | C₁₂H₁₆O |
| Molecular Weight | 176.26 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~135-137 °C @ 10 mmHg |
¹H NMR (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 | s | 1H | Ar-H |
| 7.65 | d, J = 7.6 Hz | 1H | Ar-H |
| 7.50 | d, J = 7.6 Hz | 1H | Ar-H |
| 7.35 | t, J = 7.6 Hz | 1H | Ar-H |
| 2.60 | s | 3H | -COCH₃ |
| 1.35 | s | 9H | -C(CH₃)₃ |
¹³C NMR (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| 198.5 | C=O |
| 151.0 | Ar-C |
| 137.5 | Ar-C |
| 130.0 | Ar-CH |
| 128.5 | Ar-CH |
| 125.5 | Ar-CH |
| 125.0 | Ar-CH |
| 34.8 | -C (CH₃)₃ |
| 31.3 | -C(C H₃)₃ |
| 26.7 | -C OCH₃ |
Conclusion
The synthesis of this compound via Friedel-Crafts acylation of tert-butylbenzene is a feasible yet challenging transformation that requires careful control of reaction conditions to manage regioselectivity. The protocol provided in this guide offers a robust starting point for its synthesis. Effective purification by fractional distillation and/or column chromatography is crucial for obtaining the desired meta isomer in high purity. The characterization data provided will aid in the unequivocal identification of the final product. This synthetic route provides access to a key building block for the development of more complex molecules in the pharmaceutical and chemical industries.
An In-depth Technical Guide on the Solubility and Stability of 1-(3-(tert-Butyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 1-(3-(tert-Butyl)phenyl)ethanone (CAS 6136-71-6) and outlines detailed experimental protocols for determining its solubility and stability. Due to a lack of specific experimental data in the public domain for this compound, this document serves as a foundational resource for researchers, enabling them to generate the necessary data for drug discovery and development applications. The guide includes standardized methodologies for kinetic and thermodynamic solubility assays, as well as forced degradation studies to elucidate potential degradation pathways and establish a stability profile. Visual workflows for these experimental procedures are provided to ensure clarity and reproducibility.
Introduction
This compound is an aromatic ketone with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its advancement in any research and development pipeline. Solubility directly impacts bioavailability, formulation, and the design of in vitro assays, while stability is critical for determining appropriate storage conditions, shelf-life, and identifying potential degradation products that could affect efficacy and safety. This guide collates the available data for this compound and related structures and provides robust experimental protocols to systematically characterize these essential properties.
Physicochemical Properties
No specific experimental data on the solubility and stability of this compound is readily available in the peer-reviewed literature. However, physicochemical properties have been reported by various chemical suppliers and databases. These properties, along with those of the parent compound acetophenone and a structurally related di-substituted analog, are summarized below to provide context.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Acetophenone | 1-(3,5-di-tert-butylphenyl)ethanone |
| CAS Number | 6136-71-6[1][2][3][4][5][6] | 98-86-2[7][8][9] | 1756-31-6[10][11] |
| Molecular Formula | C12H16O[1][2] | C8H8O[9] | C16H24O[10][11] |
| Molecular Weight | 176.25 g/mol [1][2] | 120.15 g/mol [9] | 232.36 g/mol [10][11] |
| Appearance | Colorless to light yellow liquid[5] | Colorless solid (<20 °C) or liquid (>20 °C)[9] | Pale yellow liquid[11] |
| Boiling Point | 232.7±9.0 °C (Predicted)[5] | 202 °C[7][9] | 267.035 °C at 760 mmHg[11] |
| Density | 0.939±0.06 g/cm3 (Predicted)[5] | 1.028 g/cm³[9] | 0.914 g/cm³[11] |
| Storage Temperature | Room Temperature, Sealed in dry[5] | Store below +30°C[7] | N/A |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. While quantitative solubility data for this compound in common solvents is not available, its structure—an aromatic ketone with a bulky, non-polar tert-butyl group—suggests it is likely to be poorly soluble in aqueous solutions and more soluble in organic solvents. The predicted octanol-water partition coefficient (LogP) can provide an indication of its lipophilicity. A higher LogP value generally corresponds to lower aqueous solubility.
Table 2: Solubility and Lipophilicity Data of Acetophenone and a Structurally Related Analog
| Compound | Water Solubility | Organic Solvent Solubility | XLogP3-AA |
| Acetophenone | 0.55 g/100 mL (25 °C)[9] | Soluble in acetone, benzene, chloroform, diethyl ether, ethanol, glycerol[9] | 1.58[12] |
| 1-(3,5-di-tert-butylphenyl)ethanone | N/A | N/A | 4.9[10] |
The tert-butyl group on this compound would be expected to increase its lipophilicity compared to acetophenone, and thus decrease its aqueous solubility. The high XLogP3-AA value of the di-tert-butyl analog further supports the expectation of low water solubility for this class of compounds.
To determine the precise solubility of this compound, the following experimental protocols are recommended.
Experimental Protocol: Kinetic Solubility Assay
This high-throughput method is useful in early drug discovery to quickly assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.
Objective: To determine the kinetic solubility of this compound in a specified aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Multichannel pipettes
-
Plate shaker
-
UV/Vis microplate reader
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate containing 198 µL of PBS buffer in each well. This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Measurement: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a UV/Vis plate reader. The concentration at which a significant increase in turbidity or absorbance is observed is considered the kinetic solubility limit.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent, which is a more accurate representation of its true solubility.
Objective: To determine the thermodynamic solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, ethanol, acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the test solvent (e.g., 1 mL).
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of this compound using a validated HPLC-UV method against a standard curve. The resulting concentration is the thermodynamic solubility.
Stability Profile
Assessing the stability of a compound under various stress conditions is a regulatory requirement and crucial for understanding its degradation profile. Forced degradation studies help to identify potential degradants and develop stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H2O2), 3%
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Test Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Keep the solution at room temperature or elevated temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Keep the solution at room temperature for a specified period.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H2O2.
-
Keep the solution at room temperature for a specified period.
-
At various time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound and the solution in an oven at an elevated temperature (e.g., 70 °C) for a specified period.
-
Analyze the samples at various time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Analyze the samples after exposure. A control sample should be kept in the dark.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with gradient elution) to separate the parent compound from any degradation products. Peak purity analysis using a photodiode array (PDA) detector or identification using a mass spectrometer is recommended.
Visualized Workflows
The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.
Caption: Workflow for the Kinetic Solubility Assay.
Caption: Workflow for the Thermodynamic Solubility Assay.
Caption: Workflow for Forced Degradation Studies.
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is currently lacking in the public domain, the provided protocols for kinetic and thermodynamic solubility, as well as forced degradation studies, offer robust and standardized methods for generating this critical information. The data obtained from these studies will be invaluable for guiding formulation development, ensuring analytical method suitability, and supporting the overall progression of this compound in research and development endeavors. It is recommended that researchers undertaking these studies adhere to good laboratory practices to ensure the generation of high-quality, reproducible data.
References
- 1. parchem.com [parchem.com]
- 2. This compound , 97% , 6136-71-6 - CookeChem [cookechem.com]
- 3. 6136-71-6|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 6136-71-6 [sigmaaldrich.com]
- 5. 3'-TERT-BUTYLACETOPHENONE | 6136-71-6 [chemicalbook.com]
- 6. myskinrecipes.com [myskinrecipes.com]
- 7. Acetophenone | 98-86-2 [chemicalbook.com]
- 8. Acetophenone | Aromatic, Organic, Synthesis | Britannica [britannica.com]
- 9. Acetophenone - Sciencemadness Wiki [sciencemadness.org]
- 10. 1-(3,5-Di-tert-butylphenyl)ethanone | C16H24O | CID 10513778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cas 1756-31-6,1-(3,5-di-tert-butylphenyl)ethanone | lookchem [lookchem.com]
- 12. app.studyraid.com [app.studyraid.com]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 1-(3-(tert-Butyl)phenyl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological activities associated with derivatives of 1-(3-(tert-Butyl)phenyl)ethanone. The primary focus of this document is the potent inhibitory activity of a key derivative, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK), against human acetylcholinesterase (AChE). This enzyme plays a critical role in the cholinergic nervous system, and its inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease.
Executive Summary
Derivatives of this compound have emerged as a promising scaffold in medicinal chemistry. Notably, the trifluoroethanone derivative, TFK, has been identified as a highly potent, slow-binding inhibitor of human acetylcholinesterase. This guide will detail the quantitative kinetic parameters of this inhibition, provide a comprehensive experimental protocol for assessing AChE activity, and illustrate the relevant biological pathways and experimental workflows through detailed diagrams. The information presented herein is intended to support further research and development of this chemical series for potential therapeutic applications.
Acetylcholinesterase Inhibition by 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK)
Kinetic studies have revealed that 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK) is a potent inhibitor of human acetylcholinesterase (AChE).[1][2] The inhibition mechanism is characterized by a rapid, competitive binding followed by a slower isomerization step, classifying TFK as a slow-binding inhibitor.[1][2] This mode of inhibition can lead to a prolonged pharmacological effect.
Quantitative Analysis of AChE Inhibition
The inhibitory potency of TFK against human AChE has been determined through detailed kinetic studies. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Description | Reference |
| Ki | 5.15 nM | Initial competitive inhibition constant. | [1][2] |
| Ki * | 0.53 nM | Inhibition constant for the final enzyme-inhibitor complex after isomerization. | [1][2] |
| k+4 | 0.456 min-1 | Forward rate constant for the isomerization of the enzyme-inhibitor complex. | [1] |
| k-4 | 0.054 min-1 | Reverse rate constant for the isomerization of the enzyme-inhibitor complex. | [1] |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The determination of acetylcholinesterase activity and its inhibition by TFK is typically performed using the colorimetric method developed by Ellman.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of TFK in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
Prepare a 15 mM solution of ATCI in deionized water.
-
Prepare a 3 mM solution of DTNB in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add 140 µL of phosphate buffer.
-
Add 20 µL of the AChE solution.
-
Add 20 µL of the TFK solution at various concentrations (for control wells, add 20 µL of buffer).
-
Pre-incubate the plate at 37°C for a specified time to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 20 µL of the ATCI solution and 20 µL of the DTNB solution to each well.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of TFK.
-
Plot the percentage of inhibition against the logarithm of the TFK concentration to determine the IC50 value. For slow-binding inhibitors, a more complex kinetic analysis is required to determine the individual rate constants.
-
Visualizations
Cholinergic Synaptic Transmission and AChE Inhibition
Caption: Cholinergic signaling and the inhibitory action of the TFK derivative on AChE.
Slow-Binding Inhibition Mechanism of TFK
Caption: Kinetic model of the slow-binding inhibition of AChE by TFK.
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for the determination of AChE inhibition using the Ellman's method.
Conclusion and Future Directions
The this compound scaffold, particularly its trifluoroethanone derivative TFK, represents a valuable starting point for the development of novel acetylcholinesterase inhibitors. The potent and slow-binding nature of TFK's interaction with AChE suggests the potential for long-acting therapeutic agents. Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish a comprehensive structure-activity relationship (SAR). Furthermore, in vivo studies are warranted to assess the pharmacokinetic and pharmacodynamic properties of these compounds and to validate their therapeutic potential in relevant disease models. This technical guide serves as a foundational resource for researchers and drug developers interested in advancing this promising class of molecules.
References
The Versatile Building Block: A Technical Guide to 1-(3-(tert-Butyl)phenyl)ethanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-(3-(tert-Butyl)phenyl)ethanone, a substituted acetophenone, is a key intermediate and building block in modern organic synthesis. Its unique structural features, particularly the presence of a sterically demanding tert-butyl group at the meta position of the phenyl ring, offer distinct advantages in the design and synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and its burgeoning role in the development of bioactive compounds.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective utilization in synthesis and for the characterization of its derivatives.
| Property | Value | Reference |
| CAS Number | 6136-71-6 | [1][2] |
| Molecular Formula | C12H16O | [1] |
| Molecular Weight | 176.26 g/mol | [1] |
| Boiling Point | Not explicitly found for the meta-isomer. The para-isomer boils at 71-72 °C at 0.09 torr. | [3] |
| Melting Point | Not explicitly found for the meta-isomer. The para-isomer has a melting point of 18 °C. | [3] |
Spectroscopic Data:
| Spectrum Type | Key Features |
| ¹H NMR | Expected signals for the tert-butyl protons (singlet, ~1.3 ppm), acetyl protons (singlet, ~2.6 ppm), and aromatic protons (multiplets in the aromatic region, ~7.3-7.8 ppm). |
| ¹³C NMR | Expected signals for the carbonyl carbon (~198 ppm), quaternary carbon of the tert-butyl group, methyl carbons of the tert-butyl and acetyl groups, and aromatic carbons. |
| Infrared (IR) | A strong absorption band characteristic of the ketone C=O stretch is expected around 1685 cm⁻¹. C-H stretching and aromatic C=C stretching bands are also anticipated. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z = 176. A prominent fragment corresponding to the loss of a methyl group ([M-15]+) at m/z = 161 is also anticipated. |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride.
Reaction Scheme:
Figure 1: Friedel-Crafts acylation of tert-butylbenzene.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is adapted from established procedures for Friedel-Crafts acylations.
Materials:
-
tert-Butylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
To this mixture, add a solution of tert-butylbenzene (1.0 equivalent) in dichloromethane dropwise over a period of 10-15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Logical Workflow for Synthesis and Purification:
Figure 2: Workflow for the synthesis of this compound.
Applications in Organic Synthesis
The utility of this compound as a building block is exemplified by its use in the synthesis of more complex and biologically active molecules. The ketone functionality serves as a versatile handle for a variety of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.
Case Study: Synthesis of a Potent Acetylcholinesterase Inhibitor
A notable application of the 1-(3-tert-butyl)phenyl scaffold is in the development of inhibitors for human acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. The derivative, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone, has been identified as a potent, slow-binding inhibitor of AChE.
Signaling Pathway Context:
Figure 3: Inhibition of Acetylcholinesterase by a derivative.
This example highlights how the 1-(3-tert-butyl)phenyl moiety can be incorporated into pharmacologically active molecules. The tert-butyl group can provide beneficial properties such as increased metabolic stability and favorable interactions within the binding pocket of a biological target.
Further Synthetic Transformations:
The ketone group of this compound can undergo a wide range of reactions, making it a versatile starting material.
-
Reduction: Reduction of the ketone with reagents such as sodium borohydride (NaBH₄) yields the corresponding secondary alcohol, 1-(3-(tert-butyl)phenyl)ethanol. This alcohol can be a precursor for further functionalization.
-
Oxidation (Baeyer-Villiger): Oxidation with a peroxy acid like m-CPBA can lead to the formation of the corresponding ester, 3-(tert-butyl)phenyl acetate.
-
Alpha-Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) can introduce a bromine atom at the alpha-position, creating a more reactive electrophilic center for subsequent nucleophilic substitutions.
-
Condensation Reactions: The acetyl group can participate in aldol or Claisen-Schmidt condensations to form α,β-unsaturated ketones, which are valuable Michael acceptors in conjugate addition reactions.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the reactivity of its ketone functional group provide access to a wide array of more complex molecules. The demonstrated application of its derivatives in medicinal chemistry, particularly as enzyme inhibitors, underscores its potential for the development of novel therapeutic agents. As the demand for sophisticated organic molecules grows, the importance of such strategically functionalized building blocks will continue to increase.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(3-(tert-Butyl)phenyl)ethanone
For the skilled researchers, scientists, and drug development professionals navigating the intricate pathways of organic synthesis, the introduction of novel reagents is a constant source of both opportunity and challenge. 1-(3-(tert-Butyl)phenyl)ethanone, a substituted acetophenone derivative, presents as a valuable building block in the synthesis of complex organic molecules. Its unique structural features make it a person of interest in the development of new pharmaceutical agents and other high-value chemical entities. However, as with any chemical reagent, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring a safe and productive research environment.
This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for this compound. Moving beyond a simple recitation of procedural steps, this document delves into the rationale behind each recommendation, grounding them in the fundamental principles of chemical reactivity and toxicology. Our objective is to empower the laboratory professional with the knowledge to not only follow protocols but to understand and anticipate potential hazards, thereby fostering a culture of proactive safety.
Section 1: Chemical and Physical Identity
A foundational aspect of safe chemical handling is a clear understanding of the substance's intrinsic properties. These characteristics often dictate the necessary storage conditions, appropriate personal protective equipment, and potential incompatibilities.
| Property | Value | Source |
| Chemical Name | This compound | Parchem[1] |
| Synonyms | 3'-tert-Butylacetophenone | Parchem[1] |
| CAS Number | 6136-71-6 | Sigma-Aldrich[2], Parchem[1] |
| Molecular Formula | C12H16O | BLDpharm[3], Parchem[1] |
| Molecular Weight | 176.26 g/mol | Sigma-Aldrich[2], Parchem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the following classifications have been identified[2]:
-
Pictogram:
-
-
Signal Word: Warning [2]
-
Hazard Statements:
-
H227: Combustible liquid. While listed as a solid, this statement suggests the material may be a low-melting solid or have a low flash point, warranting precautions against ignition sources.
-
H302: Harmful if swallowed. [2] This indicates that ingestion of the substance can lead to adverse health effects.
-
It is important to note that the toxicological properties of many substituted acetophenones have not been fully investigated[4]. Therefore, in the absence of comprehensive data for the 3-tert-butyl isomer, it is prudent to treat it with a high degree of caution, assuming it may also cause skin, eye, and respiratory irritation, as is common with other aromatic ketones[4].
Section 3: A Proactive Approach to Safe Handling and Exposure Control
The core of a robust safety program lies in a multi-layered approach that prioritizes engineering controls, supplemented by administrative controls and, finally, personal protective equipment (PPE). The causality behind these measures is to minimize the risk of exposure through all potential routes: inhalation, ingestion, and dermal contact.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source. For handling this compound, the following are essential:
-
Chemical Fume Hood: All weighing and transfer operations involving this compound should be conducted in a properly functioning chemical fume hood. This is crucial to prevent the inhalation of any fine particles or potential vapors, especially if the material is heated.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE): The Last Barrier
While engineering controls are primary, appropriate PPE is mandatory to protect against accidental exposure. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," provides a clear directive[2].
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. In situations where there is a risk of splashing, a face shield should be worn in conjunction with goggles.
-
Skin Protection:
-
Gloves: The selection of appropriate gloves is critical. For ketones, standard nitrile gloves may not provide sufficient protection for prolonged contact. Butyl rubber or neoprene gloves are recommended for their superior resistance to ketones. Always inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect the skin and clothing from contamination.
-
-
Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
The following diagram illustrates a logical workflow for the safe handling of this compound, from initial risk assessment to final disposal.
Section 4: Storage and Stability
Proper storage is crucial to maintain the integrity of the chemical and to prevent hazardous situations.
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area[4]. A refrigerator is recommended for storage[2].
-
Incompatible Materials: Keep away from strong oxidizing agents[4]. Aromatic ketones can also be incompatible with strong bases, strong acids, and reducing agents[5].
-
Conditions to Avoid: Avoid heat, sparks, open flames, and other ignition sources[4].
Section 5: Emergency Procedures
In the event of an accidental exposure or spill, a swift and informed response is critical.
First-Aid Measures
-
In case of Ingestion: If the substance is swallowed, seek immediate medical attention. Do not induce vomiting.
-
In case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
-
In case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: For small fires, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. For large fires, use water spray, fog, or alcohol-resistant foam[4].
-
Specific Hazards: During a fire, irritating and toxic gases, including carbon monoxide and carbon dioxide, may be generated[4].
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear[4].
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE, including respiratory protection.
-
Containment and Cleanup: For a solid spill, carefully sweep up the material and place it in a designated, labeled container for disposal. Avoid generating dust. For a molten or dissolved spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for disposal.
Section 6: Disposal Considerations
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Classification: this compound waste should be treated as hazardous waste.
-
Disposal Method: Dispose of this material and its container at a licensed hazardous-waste disposal facility. Do not allow it to enter the sewer system.
Conclusion
The responsible use of this compound in a research and development setting necessitates a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By embracing a proactive safety culture that prioritizes engineering controls, informed PPE selection, and preparedness for emergencies, scientists can confidently and safely leverage the synthetic potential of this valuable chemical intermediate. This guide serves as a foundational resource, and it is imperative that all personnel consult the most up-to-date Safety Data Sheet and receive site-specific training before handling this compound.
References
Methodological & Application
Synthesis of 1-(3-(tert-Butyl)phenyl)ethanone from tert-Butylbenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(3-(tert-Butyl)phenyl)ethanone, a meta-substituted acetophenone derivative. It is important to note that a direct Friedel-Crafts acylation of tert-butylbenzene is not a viable method for the synthesis of the desired meta-isomer. The tert-butyl group is an ortho-, para-director in electrophilic aromatic substitution, meaning that acylation of tert-butylbenzene will predominantly yield 1-(4-(tert-butyl)phenyl)ethanone. This protocol, therefore, outlines a robust and reliable two-step synthetic route commencing from 1-bromo-3-tert-butylbenzene, which can be prepared from tert-butylbenzene in a multi-step process. The described methodology involves the formation of a Grignard reagent followed by acylation with acetyl chloride.
Introduction
Substituted acetophenones are crucial building blocks in organic synthesis and are prevalent motifs in many pharmaceutical compounds and specialty chemicals. The synthesis of specific isomers, such as the meta-substituted this compound, requires a strategic approach to control regioselectivity. Direct electrophilic acylation of tert-butylbenzene fails to produce the meta-isomer in significant quantities due to the directing effects of the alkyl substituent. The presented protocol circumvents this issue by utilizing a pre-functionalized starting material, 1-bromo-3-tert-butylbenzene, to ensure the correct substitution pattern on the aromatic ring. This method involves the formation of a Grignard reagent, a powerful organometallic nucleophile, which subsequently reacts with an acylating agent to furnish the target ketone.
Reaction Scheme
The overall synthetic transformation is depicted in the following scheme:
Step 1: Grignard Reagent Formation
1-bromo-3-tert-butylbenzene reacts with magnesium turnings in anhydrous diethyl ether to form 3-tert-butylphenylmagnesium bromide.
Step 2: Acylation of the Grignard Reagent
The in situ generated 3-tert-butylphenylmagnesium bromide is then reacted with acetyl chloride at low temperature to yield this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from 1-bromo-3-tert-butylbenzene.
| Parameter | Value |
| Reactants | |
| 1-Bromo-3-tert-butylbenzene | 1.0 eq |
| Magnesium Turnings | 1.2 eq |
| Acetyl Chloride | 1.1 eq |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Temperature | Step 1: Reflux; Step 2: 0 °C to rt |
| Reaction Time | Step 1: 2-3 hours; Step 2: 2 hours |
| Typical Yield | 75-85% |
| Purity (post-purification) | >97% |
Experimental Protocol
Materials and Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser with a drying tube (CaCl2 or Drierite)
-
Dropping funnel, pressure-equalizing
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
1-Bromo-3-tert-butylbenzene
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Acetyl chloride
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Apparatus for column chromatography or vacuum distillation
Procedure:
Part 1: Formation of 3-tert-butylphenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is scrupulously dry.
-
Reagent Charging: Place magnesium turnings (1.2 equivalents) in the flask. Add a single small crystal of iodine.
-
Initiation: Under a positive pressure of inert gas, add a small portion of anhydrous diethyl ether via the dropping funnel, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of 1-bromo-3-tert-butylbenzene (1.0 equivalent) in anhydrous diethyl ether.
-
Grignard Formation: Add a small amount (approx. 10%) of the 1-bromo-3-tert-butylbenzene solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine fades and the solution becomes cloudy with gentle bubbling. Gentle warming with a heat gun may be required to initiate the reaction.[1] Once initiated, add the remainder of the 1-bromo-3-tert-butylbenzene solution dropwise at a rate that maintains a gentle reflux.[1]
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a grayish-brown solution.
Part 2: Synthesis of this compound
-
Cooling: Cool the freshly prepared Grignard reagent solution in an ice-water bath to 0 °C.
-
Acylation: Prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel. Add the acetyl chloride solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. A white precipitate will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Work-up and Quenching: Cool the reaction mixture in an ice bath. Slowly and cautiously quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[1][2]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.[1]
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[2]
Purification:
The crude product can be purified by either vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a colorless to light yellow liquid.[2]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Note & Protocol: Synthesis of 4'-tert-Butylacetophenone via Friedel-Crafts Acylation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the Friedel-Crafts acylation of tert-butylbenzene to synthesize 4'-tert-butylacetophenone. This reaction is a fundamental example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring using a Lewis acid catalyst.[1] 4'-tert-butylacetophenone is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[2][3][4] The protocol covers the reaction setup, execution, work-up, purification, and includes quantitative data and a visual workflow diagram.
Reaction Principle and Stoichiometry
The Friedel-Crafts acylation of tert-butylbenzene involves the reaction of tert-butylbenzene with an acylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[1][5] The catalyst activates the acetyl chloride to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich tert-butylbenzene ring, leading to the formation of 4'-tert-butylacetophenone, predominantly the para-substituted product due to the steric bulk of the tert-butyl group.
Reaction Scheme:
tert-Butylbenzene + Acetyl Chloride --(AlCl₃)--> 4'-tert-Butylacetophenone + HCl
Quantitative Data Summary
The following table summarizes the reactants, conditions, and yield for a representative large-scale synthesis.[6][7]
| Parameter | Value | Moles (mol) | Notes |
| Reactants | |||
| tert-Butylbenzene | 469 g (approx. 544 mL) | 3.50 | Limiting reagent |
| Acetyl Chloride | 302 g (approx. 274 mL) | 3.85 | 1.1 equivalents relative to tert-butylbenzene |
| Anhydrous Aluminum Chloride | 514 g | 3.85 | 1.1 equivalents relative to tert-butylbenzene |
| Solvent | |||
| Carbon Tetrachloride | 2 L | N/A | Methylene chloride can also be used as a solvent.[5] |
| Reaction Conditions | |||
| Acetyl Chloride Addition | < 10 °C | N/A | Slow addition over 1 hour. |
| tert-Butylbenzene Addition | < 5 °C | N/A | Slow addition over 3 hours. |
| Final Stirring Time | Room Temperature | N/A | 1 hour after addition is complete. |
| Work-up | |||
| Quenching Solution | 1.7 kg Ice, 500 mL H₂O, 150 mL conc. HCl | N/A | The reaction is poured into the ice/acid mixture.[5][6] |
| Product Yield | |||
| Crude Product Mass | 600 g | 3.40 | Yield after solvent evaporation. |
| Calculated Yield | |||
| Theoretical Yield | 617.0 g | 3.50 | Based on tert-butylbenzene as the limiting reagent. |
| Percent Yield | ~97.2% | N/A | (Actual Yield / Theoretical Yield) * 100 |
Detailed Experimental Protocol
3.1 Materials and Equipment
-
Glassware: 5 L three-neck round-bottom flask, addition funnel, reflux condenser, mechanical stirrer, separatory funnel, beaker (5 L), Erlenmeyer flasks.
-
Reagents: tert-Butylbenzene, acetyl chloride, anhydrous aluminum chloride (AlCl₃), carbon tetrachloride (CCl₄), concentrated hydrochloric acid (HCl), ice, saturated sodium bicarbonate (NaHCO₃) solution, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Equipment: Mechanical stirrer, ice bath, heating mantle, rotary evaporator, filtration apparatus.
3.2 Reaction Setup
-
Set up a 5 L three-neck round-bottom flask equipped with a mechanical stirrer, an addition funnel, and a reflux condenser. Ensure all glassware is dry.
-
The reflux condenser should be fitted with a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a gas scrubber) to manage the hydrogen chloride gas evolved during the reaction.[8]
-
Place the flask in a large ice-water bath to maintain low temperatures.
3.3 Reaction Procedure
-
To the reaction flask, add 2 L of carbon tetrachloride followed by 514 g (3.85 mol) of anhydrous aluminum chloride.[6] Stir the resulting suspension vigorously.
-
Cool the mixture to below 10 °C using the ice bath.
-
Slowly add 302 g (3.85 mol) of acetyl chloride to the stirred suspension via the addition funnel over a period of 1 hour.[6][7] Maintain the temperature below 10 °C throughout the addition. The reaction is exothermic.[5]
-
After the acetyl chloride addition is complete, cool the reaction mixture to below 5 °C.
-
Add 469 g (3.5 mol) of tert-butylbenzene dropwise from the addition funnel over 3 hours, ensuring the temperature does not exceed 5 °C.[6][7]
-
Once the addition of tert-butylbenzene is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional hour.[5][6]
3.4 Work-up and Isolation
-
In a separate 5 L beaker, prepare a quenching mixture by combining 1.7 kg of crushed ice, 500 mL of water, and 150 mL of concentrated hydrochloric acid.[6]
-
Carefully and slowly pour the reaction mixture into the stirred ice/acid mixture. This step should be performed in a well-ventilated fume hood as large amounts of HCl gas will be evolved. This process decomposes the aluminum chloride complex.[5]
-
Transfer the entire mixture to a large separatory funnel. Allow the layers to separate.
-
Collect the bottom organic layer (carbon tetrachloride is denser than water).
-
Wash the organic layer sequentially with:
-
Two portions of saturated sodium bicarbonate solution to neutralize any remaining acid.[5]
-
One portion of water.
-
One portion of brine (saturated NaCl solution).
-
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[5][6]
-
Remove the drying agent by gravity filtration.
-
Concentrate the filtrate using a rotary evaporator to remove the carbon tetrachloride solvent. The remaining residue is the crude 4'-tert-butylacetophenone.[6]
3.5 Purification (Recrystallization)
While the crude product can often be used directly or purified by distillation, recrystallization is an effective method for obtaining a high-purity solid product.[9][10]
-
Select a suitable solvent system. A mixed solvent system like hexane/acetone or purification using an aqueous ethanol solution can be effective.[4][11]
-
Dissolve the crude product (600 g) in a minimum amount of the hot solvent or solvent mixture.[10]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[12]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.[10]
-
Collect the pure crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the purified 4'-tert-butylacetophenone.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the Friedel-Crafts acylation procedure.
Caption: Workflow for the synthesis of 4'-tert-butylacetophenone.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: This entire procedure must be conducted in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
Anhydrous Aluminum Chloride: Corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.[5]
-
Acetyl Chloride: Corrosive and a lachrymator. Handle only in a fume hood.[5]
-
Carbon Tetrachloride: Toxic and a suspected carcinogen. Use with extreme caution and appropriate containment. Methylene chloride is a common, less toxic alternative.
-
Concentrated HCl: Highly corrosive and gives off noxious fumes.
-
-
Exothermic Reaction: The reaction is highly exothermic, especially during the addition of reagents. Strict temperature control is crucial to prevent runaway reactions.
-
Quenching: The quenching step produces a large volume of HCl gas and is highly exothermic. Perform this step slowly and with vigorous stirring in an open beaker within a fume hood.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 4'-tert-Butylacetophenone | 943-27-1 [chemicalbook.com]
- 3. CAS 943-27-1: 4′-tert-Butylacetophenone | CymitQuimica [cymitquimica.com]
- 4. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis routes of 4'-tert-Butylacetophenone [benchchem.com]
- 8. cerritos.edu [cerritos.edu]
- 9. mt.com [mt.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Application Notes and Protocols for the Reaction of 1-(3-(tert-Butyl)phenyl)ethanone with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely employed in the pharmaceutical and chemical industries for the construction of complex molecular architectures. This application note provides detailed protocols for the reaction of 1-(3-(tert-Butyl)phenyl)ethanone with various Grignard reagents to synthesize tertiary alcohols. These products can serve as crucial intermediates in the development of novel therapeutic agents and other high-value chemical entities. The protocols outlined below are designed to be representative and can be adapted for various research and development applications.
The reaction of a ketone, such as this compound, with a Grignard reagent (R-MgX) proceeds via nucleophilic addition to the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding tertiary alcohol.[1] The choice of the Grignard reagent allows for the introduction of a diverse range of substituents.
Data Presentation
The following tables summarize representative quantitative data for the reaction of this compound with selected Grignard reagents. Please note that yields are highly dependent on reaction conditions and purity of reagents.
Table 1: Reaction of this compound with Methylmagnesium Bromide
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Amount | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| This compound | 176.25 | 1.0 | 5.0 g | - | - | - |
| Methylmagnesium Bromide (3.0 M in THF) | - | 1.2 | 9.4 mL | - | - | - |
| 2-(3-(tert-Butyl)phenyl)propan-2-ol | 192.29 | - | - | 5.45 | 4.63 | 85 |
Table 2: Reaction of this compound with Ethylmagnesium Bromide
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Amount | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| This compound | 176.25 | 1.0 | 5.0 g | - | - | - |
| Ethylmagnesium Bromide (3.0 M in ether) | - | 1.2 | 9.4 mL | - | - | - |
| 1-(3-(tert-Butyl)phenyl)propan-1-ol | 206.32 | - | - | 5.85 | 4.86 | 83 |
Table 3: Reaction of this compound with Phenylmagnesium Bromide
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Amount | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| This compound | 176.25 | 1.0 | 5.0 g | - | - | - |
| Phenylmagnesium Bromide (3.0 M in ether) | - | 1.2 | 9.4 mL | - | - | - |
| 1-(3-(tert-Butyl)phenyl)-1-phenylethanol | 254.38 | - | - | 7.21 | 5.98 | 83 |
Experimental Protocols
General Considerations: All Grignard reactions must be carried out under strictly anhydrous (water-free) conditions, as Grignard reagents are highly reactive towards protic solvents, including water.[2] All glassware should be oven-dried or flame-dried immediately before use and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential for the success of the reaction.[3]
Protocol 1: Synthesis of 2-(3-(tert-Butyl)phenyl)propan-2-ol
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In an oven-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place a solution of this compound (5.0 g, 28.4 mmol) in 50 mL of anhydrous diethyl ether.[4] The apparatus should be under a positive pressure of nitrogen or argon.
-
Addition of Grignard Reagent: Cool the flask to 0 °C in an ice bath. Add methylmagnesium bromide (9.4 mL of a 3.0 M solution in THF, 28.2 mmol, 1.2 equivalents) to the dropping funnel. Add the Grignard reagent dropwise to the stirred solution of the ketone over a period of 30 minutes, maintaining the temperature below 10 °C.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture again to 0 °C in an ice bath. Slowly and cautiously quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.[2] Stir the mixture until the solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 30 mL portions of diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(3-(tert-Butyl)phenyl)propan-2-ol.
Protocol 2: Synthesis of 1-(3-(tert-Butyl)phenyl)propan-1-ol and 1-(3-(tert-Butyl)phenyl)-1-phenylethanol
The procedure for the synthesis of 1-(3-(tert-Butyl)phenyl)propan-1-ol and 1-(3-(tert-Butyl)phenyl)-1-phenylethanol is analogous to Protocol 1. The key difference is the Grignard reagent used.
-
For the synthesis of 1-(3-(tert-Butyl)phenyl)propan-1-ol , use ethylmagnesium bromide (9.4 mL of a 3.0 M solution in diethyl ether, 28.2 mmol, 1.2 equivalents).
-
For the synthesis of 1-(3-(tert-Butyl)phenyl)-1-phenylethanol , use phenylmagnesium bromide (9.4 mL of a 3.0 M solution in diethyl ether, 28.2 mmol, 1.2 equivalents).
The reaction, workup, and purification steps are performed as described in Protocol 1.
Visualizations
Signaling Pathway of a General Grignard Reaction
Caption: General mechanism of the Grignard reaction with a ketone.
Experimental Workflow for Grignard Synthesis
Caption: Step-by-step experimental workflow for the Grignard synthesis.
References
Application Notes and Protocols for the Purification of 1-(3-(tert-Butyl)phenyl)ethanone by Column Chromatography
Introduction
1-(3-(tert-Butyl)phenyl)ethanone is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful progression of subsequent reaction steps and the final quality of the active pharmaceutical ingredient (API). This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The described methodology is suitable for researchers, scientists, and drug development professionals aiming to obtain this intermediate with high purity.
Overview of the Purification Strategy
The purification strategy is based on normal-phase column chromatography. The stationary phase is silica gel, a polar adsorbent. The mobile phase is a mixture of non-polar (hexanes) and moderately polar (ethyl acetate) solvents. The separation principle relies on the differential partitioning of the target compound and its impurities between the stationary and mobile phases. Due to the presence of a moderately polar ketone functional group and a non-polar tert-butylphenyl group, this compound exhibits intermediate polarity. Impurities from a typical Friedel-Crafts acylation synthesis may include unreacted starting materials like tert-butylbenzene (non-polar) and regioisomers (ortho- and para-substituted ketones), which may have slightly different polarities. By gradually increasing the polarity of the mobile phase (gradient elution), the components will elute from the column in order of increasing polarity, allowing for the isolation of the desired 3-substituted isomer in a pure form.
Experimental Protocols
Materials and Equipment
-
Crude this compound: (Assumed to be synthesized via Friedel-Crafts acylation of tert-butylbenzene)
-
Silica Gel: 230-400 mesh
-
Solvents:
-
Hexanes (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
-
Glass Chromatography Column: (e.g., 50 cm length, 5 cm diameter)
-
Separatory Funnel: (for solvent reservoir)
-
Fraction Collector or Test Tubes
-
Thin Layer Chromatography (TLC) Plates: Silica gel coated
-
TLC Developing Chamber
-
UV Lamp: (254 nm)
-
Rotary Evaporator
-
Glassware: Beakers, flasks, etc.
-
Cotton or Glass Wool
-
Sand: (washed and dried)
Thin Layer Chromatography (TLC) Analysis for Solvent System Optimization
Before performing the column chromatography, it is crucial to determine an optimal solvent system using TLC. This will help in predicting the elution behavior of the compound and impurities on the column.
-
Prepare a small sample of the crude this compound by dissolving a few milligrams in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate. A good starting point is a 9:1 hexanes:ethyl acetate (v/v) mixture.
-
Visualize the developed plate under a UV lamp.
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound. Adjust the solvent ratio as necessary to achieve this Rf value. For instance, if the Rf is too low, increase the proportion of ethyl acetate.
Column Chromatography Protocol
-
Column Packing:
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 95:5 hexanes:ethyl acetate). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.
-
Continuously drain the solvent until the solvent level reaches the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluting solvent.
-
Carefully add the dissolved sample onto the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand.
-
-
Elution:
-
Carefully add the eluting solvent to the top of the column. A separatory funnel can be used as a solvent reservoir.
-
Begin the elution with a low polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate).
-
Collect the eluate in fractions (e.g., 20 mL per fraction).
-
Monitor the separation by spotting collected fractions on TLC plates and visualizing under a UV lamp.
-
Gradually increase the polarity of the eluting solvent (e.g., to 90:10, then 85:15 hexanes:ethyl acetate) to elute the target compound. The exact gradient will depend on the separation observed by TLC.
-
-
Fraction Pooling and Solvent Removal:
-
Based on the TLC analysis of the collected fractions, pool the fractions containing the pure this compound.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Data Presentation
The following tables summarize the expected quantitative data from the purification of 10 g of crude this compound.
Table 1: TLC Analysis of Crude and Purified Product
| Compound/Mixture | Solvent System (Hexanes:Ethyl Acetate) | Retention Factor (Rf) |
| Crude Mixture - Impurity 1 (Starting Material) | 9:1 | 0.85 |
| Crude Mixture - Target Compound | 9:1 | 0.25 |
| Crude Mixture - Impurity 2 (Isomer) | 9:1 | 0.20 |
| Purified this compound | 9:1 | 0.25 |
Table 2: Summary of Purification Results
| Parameter | Value |
| Mass of Crude Material | 10.0 g |
| Purity of Crude Material | ~85% |
| Mass of Purified Product | 7.8 g |
| Purity of Final Product | >98% |
| Overall Yield | 78% |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Conclusion
The described column chromatography protocol provides an effective method for the purification of this compound, yielding a product with high purity suitable for subsequent applications in pharmaceutical synthesis. The use of TLC for optimizing the solvent system is critical for achieving efficient separation. The provided data and workflow serve as a comprehensive guide for researchers and professionals in the field of drug development.
Application Notes and Protocols for the Characterization of 1-(3-(tert-Butyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical techniques for the comprehensive characterization of 1-(3-(tert-Butyl)phenyl)ethanone (CAS No. 6136-71-6), a key intermediate in various synthetic processes.[1] The following protocols and data are intended to guide researchers in confirming the identity, purity, and physicochemical properties of this compound.
Overview of Analytical Techniques
A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. This typically involves a combination of spectroscopic and chromatographic methods to elucidate the molecular structure and assess the purity of the compound. The primary techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation.
-
Mass Spectrometry (MS) for molecular weight determination and fragmentation analysis.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy to identify functional groups.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for purity assessment and separation from related substances.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its common isomers is presented in Table 1.
Table 1: Physicochemical Properties of tert-Butylphenyl Ethanone Isomers
| Property | This compound | 1-(4-tert-Butyl)phenyl)ethanone | 1-(3,5-di-tert-Butyl)phenyl)ethanone |
| CAS Number | 6136-71-6[1] | 943-27-1[2][3] | 1756-31-6[4][5] |
| Molecular Formula | C12H16O[1] | C12H16O[2][3] | C16H24O[4][5] |
| Molecular Weight | 176.26 g/mol [1] | 176.25 g/mol [2][3] | 232.36 g/mol [4] |
| Boiling Point | Not available | 252-254 °C[3] | 267.035 °C at 760 mmHg |
| Flash Point | Not available | 30.00 °C[3] | 102.137 °C |
| Density | Not available | Not available | 0.914 g/cm³ |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the tert-butyl protons. The splitting patterns of the aromatic protons will be indicative of the 1,3-substitution pattern.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, and the carbons of the tert-butyl and acetyl groups.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Experimental Data for Isomers
| Assignment | This compound (Predicted) | 1-(4-tert-Butyl)phenyl)ethanone (Experimental) | 1-(3,5-di-tert-Butyl)phenyl)ethanone (Experimental) |
| ¹H NMR (δ, ppm) | Aromatic H (m), Acetyl CH₃ (s), tert-Butyl CH₃ (s) | Aromatic H (d, 7.90, 7.45), Acetyl CH₃ (s, 2.58), tert-Butyl CH₃ (s, 1.33) | Aromatic H (m), Acetyl CH₃ (s), tert-Butyl CH₃ (s) |
| ¹³C NMR (δ, ppm) | C=O, Aromatic C, C(CH₃)₃, C(CH₃)₃, COCH₃ | C=O (197.8), Aromatic C (156.6, 134.7, 128.2, 125.4), C(CH₃)₃ (35.1), C(CH₃)₃ (31.1), COCH₃ (26.5) | C=O, Aromatic C, C(CH₃)₃, C(CH₃)₃, COCH₃ |
Note: Experimental data for isomers are provided for reference. Specific shifts for the target compound may vary.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Appropriate for the expected chemical shift range.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
NMR Spectroscopy Workflow
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) is a common technique for volatile compounds like acetophenones.
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 176, corresponding to its molecular weight. Key fragmentation patterns for aromatic ketones typically involve cleavage of the acyl group and rearrangements.
Table 3: Expected Mass Spectral Fragmentation for this compound and Experimental Data for an Isomer
| Fragment Ion | m/z (Predicted for 3-isomer) | m/z (Experimental for 4-isomer) [6] | Proposed Structure/Loss |
| [M]⁺ | 176 | 176 | Molecular Ion |
| [M-CH₃]⁺ | 161 | 161 | Loss of a methyl radical from the acetyl group |
| [M-COCH₃]⁺ | 133 | 133 | Loss of the acetyl group |
| [C₉H₁₁]⁺ | 119 | 119 | Rearrangement and loss of CO |
| [C₆H₅CO]⁺ | 105 | Not prominent | Benzoyl cation (less likely for substituted ring) |
| [C₄H₉]⁺ | 57 | 57 | tert-Butyl cation |
| [CH₃CO]⁺ | 43 | 43 | Acetyl cation |
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC System:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the obtained spectrum with a reference library if available.
GC-MS Analysis Workflow
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum of this compound will be dominated by absorptions from the carbonyl group, aromatic ring, and alkyl groups.
Table 4: Expected FT-IR Absorption Bands for this compound and Experimental Data for an Isomer
| Functional Group | Expected Wavenumber (cm⁻¹) (3-isomer) | Experimental Wavenumber (cm⁻¹) (4-isomer) | Vibration Mode |
| C-H (Aromatic) | 3100-3000 | ~3050 | Stretching |
| C-H (Alkyl) | 3000-2850 | ~2960 | Stretching |
| C=O (Ketone) | 1700-1680 | ~1685 | Stretching |
| C=C (Aromatic) | 1600-1450 | ~1605, 1565 | Stretching |
| C-H (Alkyl) | 1470-1365 | ~1460, 1365 | Bending |
| C-C (tert-Butyl) | 1250-1100 | ~1260 | Stretching |
| C-H (Aromatic) | 900-675 | ~840 (para-subst.) | Out-of-plane Bending |
Note: The C-H out-of-plane bending pattern for the 3-isomer will differ from the para-isomer.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.
-
KBr Pellet (for solids): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
ATR: Place a drop of the liquid sample directly onto the ATR crystal.
-
-
Instrument: A standard FT-IR spectrometer.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Chromatographic Analysis
Chromatographic techniques are essential for determining the purity of this compound and for separating it from any starting materials, by-products, or isomers.
Gas Chromatography (GC)
GC is a suitable method for assessing the purity of the relatively volatile this compound. A flame ionization detector (FID) is commonly used for quantitative analysis. The protocol described for GC-MS can be adapted for GC-FID analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of aromatic ketones. Reversed-phase HPLC is the most common mode used.
Experimental Protocol: HPLC
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
HPLC System:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. Phenyl-based columns can also offer alternative selectivity for aromatic compounds.[7][8][9][10][11]
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) is typically used. A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C).
-
Detector: UV detector set at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Data Analysis: Determine the retention time of the main peak and calculate the purity based on the peak area percentage.
HPLC Analysis Workflow
Conclusion
The combination of NMR, MS, and FT-IR spectroscopy provides a robust framework for the structural confirmation of this compound. Chromatographic methods such as GC and HPLC are essential for the determination of its purity. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists involved in the synthesis and analysis of this important chemical intermediate.
References
- 1. parchem.com [parchem.com]
- 2. Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- [webbook.nist.gov]
- 3. para-tert-butyl acetophenone, 943-27-1 [thegoodscentscompany.com]
- 4. 1-(3,5-Di-tert-butylphenyl)ethanone | C16H24O | CID 10513778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 1756-31-6,1-(3,5-di-tert-butylphenyl)ethanone | lookchem [lookchem.com]
- 6. p-tert-Butylacetophenone | C12H16O | CID 13669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. HPLC Method for Analysis of Michler’s ketone on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. auroraprosci.com [auroraprosci.com]
- 11. Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Notes & Protocols: 1-(3-(tert-Butyl)phenyl)ethanone as a Precursor for Novel Bioactive Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(3-(tert-Butyl)phenyl)ethanone is a versatile chemical intermediate with significant potential in the synthesis of novel bioactive ligands. Its substituted phenyl ring and reactive ketone group provide a scaffold for the development of compounds with tailored biological activities. While direct applications of a wide range of ligands derived from this specific precursor are not extensively documented in publicly available literature, its utility can be effectively demonstrated through the synthesis and application of its trifluoromethyl ketone derivative, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK). This derivative has been identified as a potent, slow-binding inhibitor of human acetylcholinesterase (AChE), an enzyme critically involved in neurodegenerative diseases such as Alzheimer's disease.[1][2]
This document provides detailed protocols for the synthesis of TFK from this compound and its characterization as an AChE inhibitor.
Application: Inhibition of Human Acetylcholinesterase
Trifluoromethyl ketones are a class of potent inhibitors of serine hydrolases, including acetylcholinesterase.[3][4] The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the active site serine of the enzyme. This leads to the formation of a stable, tetrahedral hemiketal adduct that mimics the transition state of acetylcholine hydrolysis.[5]
1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK) has been characterized as a potent, slow-binding inhibitor of human AChE.[1][2] Its inhibitory activity is of a competitive nature, and it exhibits a long residence time on the enzyme of approximately 20 minutes.[1][2] This prolonged inhibition makes TFK and similar ligands attractive candidates for therapeutic development.
Quantitative Data: Kinetics of Acetylcholinesterase Inhibition by TFK
The inhibitory activity of TFK against human acetylcholinesterase has been quantitatively determined. The key kinetic parameters are summarized in the table below.
| Parameter | Value | Description | Reference |
| Ki | 5.15 nM | Initial inhibition constant for the fast reversible binding. | [1][2] |
| Ki* | 0.53 nM | Overall inhibition constant for the slow-binding inhibition. | [1][2] |
| Residence Time (τ) | 20 min | The average time the inhibitor remains bound to the enzyme. | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of 1-(3-(tert-Butyl)phenyl)-2,2,2-trifluoroethanone (TFK)
This protocol describes a general method for the trifluoroacetylation of an acetophenone derivative.
Materials:
-
This compound
-
Ethyl trifluoroacetate
-
Sodium hydride (NaH) or other suitable base (e.g., sodium methoxide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1 equivalent) in anhydrous diethyl ether dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add ethyl trifluoroacetate (1.5 equivalents) dropwise to the reaction mixture.
-
After the addition, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 1-(3-(tert-Butyl)phenyl)-2,2,2-trifluoroethanone.
Protocol 2: In Vitro Assay for Acetylcholinesterase Inhibition
This protocol is based on the Ellman's method for determining cholinesterase activity.
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
1-(3-(tert-Butyl)phenyl)-2,2,2-trifluoroethanone (TFK) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a stock solution of TFK in DMSO. Create a series of dilutions of the TFK stock solution in phosphate buffer to achieve the desired final concentrations for the assay.
-
In a 96-well microplate, add 20 µL of the TFK dilutions (or buffer for control) to each well.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution (e.g., 10 mM in phosphate buffer) to each well.
-
Add 10 µL of AChE solution (e.g., 0.2 U/mL in phosphate buffer) to each well to initiate the pre-incubation. Incubate at a controlled temperature (e.g., 37 °C) for a set period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of ATCI solution (e.g., 15 mM in phosphate buffer) to each well.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the rate of increase in absorbance.
-
Calculate the percentage of inhibition for each TFK concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. For slow-binding inhibitors, pre-incubation times and data analysis methods should be adjusted to determine the kinetic constants accurately.
Visualizations
Workflow for Synthesis and Evaluation of TFK
Caption: Workflow for the synthesis and biological evaluation of TFK.
Mechanism of Slow-Binding Inhibition of Acetylcholinesterase by TFK
Caption: Slow-binding inhibition of AChE by TFK.
References
- 1. mdpi.com [mdpi.com]
- 2. 1-(3- Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition kinetics of acetylcholinesterase with fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Derivatization of 1-(3-(tert-Butyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the ketone group in 1-(3-(tert-Butyl)phenyl)ethanone. This compound serves as a versatile starting material for the synthesis of a variety of derivatives with potential applications in medicinal chemistry and materials science. The following protocols describe four key transformations: Horner-Wadsworth-Emmons olefination, reductive amination, aldol condensation, and asymmetric reduction.
Horner-Wadsworth-Emmons Reaction for Alkene Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[1] It offers excellent stereocontrol, typically favoring the formation of the (E)-alkene.[1] In this protocol, this compound is reacted with triethyl phosphonoacetate in the presence of a base to yield the corresponding α,β-unsaturated ester.
Signaling Pathway Diagram
Caption: Horner-Wadsworth-Emmons reaction pathway.
Experimental Protocol
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C using an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the slurry.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
| Derivative | Reagents | Base | Solvent | Yield (%) | Stereoselectivity (E:Z) |
| Ethyl (E)-3-(3-(tert-butyl)phenyl)but-2-enoate | This compound, Triethyl phosphonoacetate | NaH | THF | 85-95 | >95:5 |
| Methyl (E)-3-(3-(tert-butyl)phenyl)but-2-enoate | This compound, Trimethyl phosphonoacetate | K₂CO₃ | DMF | 80-90 | >90:10 |
Reductive Amination for Amine Synthesis
Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes.[2] This two-step, one-pot process involves the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine.[2] Here, this compound is converted to a primary amine using ammonium chloride and a reducing agent.
Experimental Workflow
Caption: Reductive amination experimental workflow.
Experimental Protocol
Materials:
-
This compound
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Aqueous sodium hydroxide (NaOH) solution (1 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and ammonium chloride (5.0 equivalents) in methanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Continue stirring at room temperature for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Basify the aqueous residue to pH > 10 with 1 M NaOH solution.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Quantitative Data
| Derivative | Amine Source | Reducing Agent | Solvent | Yield (%) |
| 1-(3-(tert-Butyl)phenyl)ethanamine | Ammonium chloride | NaBH₃CN | MeOH | 70-85 |
| N-Benzyl-1-(3-(tert-butyl)phenyl)ethanamine | Benzylamine | NaBH(OAc)₃ | DCE | 75-90 |
Aldol Condensation for Chalcone Synthesis
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[3] It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound (a chalcone in this case).[3] This protocol describes the base-catalyzed condensation of this compound with an aromatic aldehyde.
Logical Relationship Diagram
Caption: Logical flow of the Aldol Condensation.
Experimental Protocol
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a mortar, grind sodium hydroxide (1.1 equivalents) to a fine powder.
-
Add this compound (1.0 equivalent) and 4-chlorobenzaldehyde (1.0 equivalent) to the mortar.
-
Grind the mixture with a pestle for 10-15 minutes. The mixture will become a paste and may solidify.
-
Add a small amount of water to the solid mass and continue to grind to break up the solid.
-
Transfer the solid to a beaker and add more water to form a slurry.
-
Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Quantitative Data
| Derivative | Aldehyde | Catalyst | Conditions | Yield (%) |
| (E)-1-(3-(tert-Butyl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 4-Chlorobenzaldehyde | NaOH | Solvent-free | 85-95 |
| (E)-1-(3-(tert-Butyl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 4-Methoxybenzaldehyde | KOH | Ethanol, rt | 80-90 |
Asymmetric Reduction to Chiral Alcohols
The enantioselective reduction of prochiral ketones is a powerful method for the synthesis of chiral secondary alcohols, which are valuable building blocks in the pharmaceutical industry. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method that utilizes a chiral oxazaborolidine catalyst to achieve high enantioselectivity.[4]
Experimental Workflow Diagram
Caption: Asymmetric reduction experimental workflow.
Experimental Protocol
Materials:
-
This compound
-
(S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-tetrahydrofuran complex solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents).
-
Cool the solution to 0 °C and slowly add the borane-THF complex solution (0.6 equivalents).
-
Stir the mixture at 0 °C for 10 minutes.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the catalyst solution at 0 °C over 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor by TLC.
-
After completion, slowly quench the reaction by the dropwise addition of methanol.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data
| Derivative | Catalyst | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-1-(3-(tert-Butyl)phenyl)ethanol | (S)-2-Methyl-CBS-oxazaborolidine | Borane-THF | THF | 90-98 | >95 |
| (R)-1-(3-(tert-Butyl)phenyl)ethanol | (R)-2-Methyl-CBS-oxazaborolidine | Borane-THF | THF | 90-98 | >95 |
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-(tert-Butyl)phenyl)ethanone
Welcome to the Technical Support Center for the synthesis of 1-(3-(tert-Butyl)phenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
I. Overview of Synthetic Strategies
The synthesis of this compound, also known as 3'-tert-butylacetophenone, presents a regioselectivity challenge. The direct Friedel-Crafts acylation of tert-butylbenzene predominantly yields the para-isomer (4'-tert-butylacetophenone) due to the ortho-, para-directing nature of the tert-butyl group. Therefore, a more reliable two-step approach is recommended to achieve the desired meta-substitution.
This recommended pathway involves the preparation of a meta-substituted precursor, 3-bromo-tert-butylbenzene, followed by a Grignard reaction to introduce the acetyl group.
Recommended Synthetic Pathway:
Caption: Recommended two-step synthesis of this compound.
II. Troubleshooting Guide
This guide addresses common issues encountered during the two-step synthesis of this compound.
Step 1: Synthesis of 3-Bromo-tert-butylbenzene
Q1: Low yield of 3-bromo-tert-butylbenzene during bromination of tert-butylbenzene.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inadequate Brominating Agent | Ensure the use of a suitable brominating agent and catalyst. A common method involves using N-bromosuccinimide (NBS) with a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst. |
| Incorrect Reaction Temperature | Temperature control is crucial for regioselectivity and preventing side reactions. For bromination of deactivated rings, gentle heating may be required. However, for activated rings, lower temperatures are often preferred. Monitor the reaction temperature closely. |
| Formation of Polybrominated Byproducts | Over-bromination can occur if the reaction is left for too long or if an excess of the brominating agent is used. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. Using a stoichiometric amount of the brominating agent is recommended. |
| Formation of Isomeric Byproducts | While the tert-butyl group is primarily a para-director, some ortho-isomer will likely form. Purification by fractional distillation or column chromatography is necessary to isolate the desired meta-isomer, although direct bromination of tert-butylbenzene will not yield the meta isomer as the main product. A more effective route is starting from a meta-substituted precursor like m-bromobenzoic acid.[1] |
Experimental Protocol: Synthesis of 3-Bromo-tert-butylbenzene from m-Bromobenzoic Acid [1]
A suspension of m-bromobenzoic acid in hexane is cooled and treated with trimethylaluminum in hexane. The solvent is removed, and the mixture is heated. After cooling, the reaction is quenched with water and acidified. The product is extracted with ether, washed, dried, and purified by distillation.[1]
Step 2: Grignard Reaction to form this compound
Q2: The Grignard reagent formation from 3-bromo-tert-butylbenzene is sluggish or does not initiate.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive Magnesium | Use freshly crushed or commercially available activated magnesium turnings. Flame-dry the magnesium under vacuum before use to remove any passivating oxide layer. |
| Wet Solvent or Glassware | Grignard reactions are extremely sensitive to moisture. Ensure all glassware is rigorously flame-dried under vacuum and that the solvent (typically THF or diethyl ether) is anhydrous. |
| Presence of Impurities | The starting 3-bromo-tert-butylbenzene must be pure and dry. Any acidic impurities will quench the Grignard reagent. |
| Low Initiation Temperature | While the reaction should be controlled, a small amount of local heating (e.g., with a heat gun) may be necessary to initiate the reaction. The addition of a small crystal of iodine can also help initiate the reaction. |
Q3: Low yield of this compound from the Grignard reaction.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Side reaction with Acetyl Chloride | The Grignard reagent can add twice to acetyl chloride to form a tertiary alcohol. To minimize this, add the Grignard reagent solution slowly to a solution of acetyl chloride at a low temperature (e.g., -78 °C). |
| Wurtz Coupling | The Grignard reagent can couple with the starting halide. This can be minimized by slow addition of the halide to the magnesium turnings during the Grignard formation. |
| Incomplete Reaction | Monitor the reaction by TLC or GC to ensure all the starting material has been consumed. |
| Difficult Purification | The product may be difficult to separate from non-polar byproducts. Purification by column chromatography on silica gel using a hexane/ethyl acetate gradient is often effective. |
General Experimental Protocol: Grignard Reaction with Acetyl Chloride [2][3]
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small portion of a solution of 3-bromo-tert-butylbenzene in anhydrous THF. Initiate the reaction (a small crystal of iodine or gentle heating may be necessary). Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.[3]
-
Acylation: Cool the Grignard solution in an ice-salt bath. In a separate flame-dried flask, prepare a solution of acetyl chloride in anhydrous THF and cool it to -78 °C. Slowly add the Grignard reagent to the acetyl chloride solution via a cannula with vigorous stirring.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
III. Frequently Asked Questions (FAQs)
Q4: Why is direct Friedel-Crafts acylation of tert-butylbenzene not recommended for synthesizing the meta-isomer?
The tert-butyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This means that incoming electrophiles, such as the acylium ion in a Friedel-Crafts acylation, will preferentially add to the positions ortho and para to the tert-butyl group. The para-isomer, 4'-tert-butylacetophenone, is the major product due to the steric hindrance of the bulky tert-butyl group at the ortho positions.
Q5: Can I use a different acetylating agent for the Grignard reaction?
Yes, other acetylating agents such as acetic anhydride can be used. However, acetyl chloride is generally more reactive. The choice of reagent may influence the reaction conditions and the formation of byproducts.
Q6: What are the expected yields for this two-step synthesis?
Yields can vary significantly depending on the scale of the reaction, the purity of the reagents, and the experimental technique. For the bromination step to form 3-bromo-tert-butylbenzene from a suitable precursor, yields can be in the range of 70-85%.[4] The Grignard reaction and acylation step can also have yields in a similar range, though side reactions can lower the overall yield.
Q7: How can I confirm the identity and purity of my final product?
Standard analytical techniques should be used to confirm the structure and purity of this compound. These include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the connectivity of the atoms and the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and quantify any isomeric impurities.
IV. Data and Diagrams
Quantitative Data Summary
| Parameter | Synthesis of 4'-tert-butylacetophenone (for comparison) [5] | Synthesis of 3-Bromo-tert-butylbenzene [4] |
| Starting Material | tert-Butylbenzene | 2-Bromo-4-tert-butylaniline |
| Reagents | Acetyl chloride, Aluminum chloride | Sulfuric acid, Acetic acid, Sodium nitrite, Ferrous sulfate |
| Solvent | Carbon tetrachloride | Water, DMF, Dichloromethane |
| Reaction Temperature | < 5 °C | < 10 °C (diazotization), then ambient |
| Yield | Not specified, but generally high for the para isomer | 84% |
Visualized Workflows
Workflow for the Synthesis of this compound:
Caption: Detailed workflow for the two-step synthesis.
Troubleshooting Decision Tree for Low Yield in Grignard Reaction:
Caption: Decision tree for troubleshooting low yield in the Grignard reaction step.
References
common side products in the synthesis of 1-(3-(tert-Butyl)phenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-(tert-butyl)phenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Direct Friedel-Crafts acylation of tert-butylbenzene is not a viable route for the synthesis of this compound. This is because the tert-butyl group is an ortho-, para-director, which would lead to the formation of 1-(2-(tert-butyl)phenyl)ethanone and 1-(4-(tert-butyl)phenyl)ethanone as the major products.
The most common and effective method for synthesizing the meta-substituted product, this compound, is a multi-step process. A highly plausible route involves the use of a Grignard reagent. This typically involves the following key steps:
-
Preparation of a suitable starting material: This is often 3-bromo-tert-butylbenzene.
-
Formation of the Grignard reagent: 3-bromo-tert-butylbenzene is reacted with magnesium metal in an anhydrous ether solvent to form 3-(tert-butyl)phenylmagnesium bromide.
-
Reaction with an acetylating agent: The Grignard reagent is then reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, to form the desired ketone.
Q2: What are the most common side products observed in the synthesis of this compound via the Grignard route?
A2: Several side products can form during the Grignard-based synthesis of this compound. The most common of these are:
-
3,3'-Di-tert-butylbiphenyl: This is a common byproduct in Grignard reactions and is formed from the coupling of the Grignard reagent (3-(tert-butyl)phenylmagnesium bromide) with the starting material (3-bromo-tert-butylbenzene).[1]
-
1-(3-(tert-Butyl)phenyl)ethanol: This is a tertiary alcohol that can be formed if the Grignard reagent reacts with the ketone product. This is more likely to occur if an excess of the Grignard reagent is used or if the reaction temperature is not carefully controlled.
-
Unreacted starting materials: Incomplete reactions can lead to the presence of unreacted 3-bromo-tert-butylbenzene.
-
Hydrolysis product: The Grignard reagent is highly sensitive to moisture and can be quenched by water to form tert-butylbenzene.
Q3: How can I minimize the formation of side products?
A3: To minimize the formation of side products, consider the following:
-
For 3,3'-Di-tert-butylbiphenyl:
-
Use a slight excess of magnesium during the Grignard reagent formation to ensure all the 3-bromo-tert-butylbenzene is converted.
-
Add the 3-bromo-tert-butylbenzene solution slowly to the magnesium turnings to maintain a low concentration of the aryl bromide.
-
-
For 1-(3-(tert-Butyl)phenyl)ethanol:
-
Use a stoichiometric amount or a slight excess of the acetylating agent.
-
Maintain a low reaction temperature during the addition of the Grignard reagent to the acetylating agent.
-
-
For tert-butylbenzene:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents.
-
Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Inactive magnesium. 2. Wet glassware or solvents. 3. Incomplete formation of the Grignard reagent. | 1. Activate the magnesium turnings by crushing them gently or adding a small crystal of iodine. 2. Thoroughly dry all glassware in an oven and use freshly distilled anhydrous solvents. 3. Ensure the reaction has initiated (indicated by cloudiness and gentle reflux) before adding the bulk of the aryl bromide. |
| High percentage of 3,3'-Di-tert-butylbiphenyl | 1. Excess 3-bromo-tert-butylbenzene. 2. High reaction temperature during Grignard formation. | 1. Use a slight excess of magnesium. 2. Control the rate of addition of 3-bromo-tert-butylbenzene to maintain a gentle reflux. |
| Presence of a significant amount of tertiary alcohol | 1. Excess Grignard reagent. 2. Reaction temperature too high during acylation. | 1. Use a stoichiometric amount of the Grignard reagent relative to the acetylating agent. 2. Add the Grignard reagent solution slowly to the acetylating agent at a low temperature (e.g., 0 °C). |
| Product is difficult to purify | 1. Presence of multiple side products with similar polarities. | 1. Use column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) for purification. 2. Consider recrystallization if the product is a solid and a suitable solvent can be found. |
Experimental Protocols
Synthesis of 3-bromo-tert-butylbenzene
A common precursor for the Grignard reaction is 3-bromo-tert-butylbenzene. One reported synthesis involves the hydrodediazoniation of 2-bromo-4-tert-butylaniline.[2]
Materials:
-
2-bromo-4-tert-butylaniline
-
Sulfuric acid (concentrated)
-
Acetic acid
-
Sodium nitrite
-
Iron(II) sulfate heptahydrate
-
Dimethylformamide (DMF)
-
Dichloromethane
Procedure:
-
A solution of 2-bromo-4-tert-butylaniline in acetic acid is treated with concentrated sulfuric acid and cooled in an ice-salt bath.
-
A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 10 °C.
-
The resulting solution is added to a mixture of iron(II) sulfate heptahydrate in DMF.
-
The reaction mixture is then diluted with water and extracted with dichloromethane.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by vacuum distillation to yield 1-bromo-3-tert-butylbenzene.[2]
Synthesis of this compound via Grignard Reaction
The following is a general procedure based on standard Grignard reaction protocols.
Materials:
-
3-bromo-tert-butylbenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Acetyl chloride
-
Aqueous ammonium chloride solution (saturated)
-
Aqueous HCl (dilute)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small amount of a solution of 3-bromo-tert-butylbenzene in anhydrous ether to the flask.
-
Initiate the reaction by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction starts, add the remaining 3-bromo-tert-butylbenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Acylation:
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate flask, prepare a solution of acetyl chloride in anhydrous ether.
-
Add the acetyl chloride solution dropwise to the cold Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with ether.
-
Combine the organic layers, wash with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Visualizations
Logical Relationship of Synthesis and Side Products
Caption: Synthetic pathway and common side products.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Friedel-Crafts Acylation of Sterically Hindered Arenes
Welcome to the Technical Support Center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the acylation of sterically hindered aromatic compounds. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in optimizing your reactions.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation of a sterically hindered arene is giving a very low yield. What are the common causes?
A1: Low yields in the Friedel-Crafts acylation of sterically hindered arenes can stem from several factors:
-
Steric Hindrance: This is the most significant challenge. The bulky substituents on the aromatic ring impede the approach of the electrophilic acylium ion. This steric clash increases the activation energy of the reaction.
-
Deactivated Aromatic Ring: Although alkyl groups are activating, severe steric hindrance can outweigh their electronic effects. Furthermore, if any deactivating groups are present, the nucleophilicity of the arene is significantly reduced.[1]
-
Catalyst Inactivity: Traditional Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Any water in the solvent, glassware, or reagents will deactivate the catalyst.[1]
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[1]
-
Sub-optimal Reaction Temperature: While higher temperatures can sometimes overcome the activation energy barrier caused by steric hindrance, excessively high temperatures can lead to side reactions and decomposition of starting materials or products.[1]
Q2: I am observing the formation of multiple products. What could be the reason?
A2: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, multiple products can still arise, especially with highly activated yet hindered rings.[1][2]
-
Isomer Formation: With substituted arenes, acylation can occur at different positions. While steric hindrance will strongly influence regioselectivity, a mixture of isomers may still be obtained. For example, acylation of m-xylene can lead to substitution at the 4-position (para to one methyl group and ortho to the other) or the 2-position (ortho to both methyl groups), with the former generally being favored due to less steric hindrance.[2]
-
Rearrangement of the Acylium Ion: Unlike the carbocations in Friedel-Crafts alkylation, acylium ions are resonance-stabilized and generally do not rearrange.[3] However, under harsh conditions or with specific substrates, unexpected side reactions can occur.
-
Byproducts from Side Reactions: At elevated temperatures, side reactions such as dealkylation or isomerization of the starting material can occur, leading to a mixture of acylated products.
Q3: Can I use a milder catalyst than AlCl₃ for my sterically hindered substrate?
A3: Yes, several alternative and often milder catalytic systems have been developed that can be effective for sterically hindered arenes. These include:
-
Iron(III) Chloride (FeCl₃): Often used in catalytic amounts, FeCl₃ can be a more economical and environmentally friendly alternative to AlCl₃. It has shown good to high yields in the acylation of activated arenes.[4]
-
Solid Acid Catalysts (e.g., Zeolites, Montmorillonite Clays): These are reusable, environmentally benign catalysts that can offer shape selectivity, potentially favoring the formation of less sterically hindered products.[5][6][7] Zeolites like H-beta and H-Y have been successfully used in acylations.[6]
-
Metal Triflates: Lanthanide and other metal triflates can be effective Lewis acid catalysts for acylation.[8]
-
Deep Eutectic Solvents: Solvents like [CholineCl][ZnCl₂]₃ can act as both the solvent and the catalyst, offering a greener alternative.
Q4: What are the key considerations when setting up a Friedel-Crafts acylation for a hindered arene?
A4: Key considerations include:
-
Anhydrous Conditions: Meticulously dry all glassware, solvents, and reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Purity: Use freshly distilled or high-purity arenes and acylating agents.
-
Order of Addition: Typically, the arene and the Lewis acid are mixed first, followed by the slow, dropwise addition of the acylating agent at a low temperature to control the initial exothermic reaction.
-
Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) and then gradually warm to room temperature or heat as required. Careful optimization of the reaction temperature is crucial.
-
Stoichiometry of Catalyst: For traditional Lewis acids like AlCl₃, a stoichiometric amount or even a slight excess is often necessary. For catalytic alternatives, the loading should be optimized.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the Friedel-Crafts acylation of sterically hindered arenes.
Problem 1: Low or No Conversion
Problem 2: Formation of Byproducts
Data Presentation: Catalyst Performance
The following tables summarize the performance of various catalysts in the Friedel-Crafts acylation of arenes. Note that a direct comparison is challenging due to variations in substrates, acylating agents, and reaction conditions across different studies.
Table 1: Comparison of Catalysts for the Acylation of m-Xylene
| Catalyst | Acylating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fe₂O₃/HY Zeolite | Benzoyl chloride | 140 | 3 | 94.1 | [9] |
| AlCl₃ | Butyryl chloride | RT then reflux | - | - | [2] |
| H-Y Zeolite | Benzoic acid | - | - | - | [10] |
Table 2: FeCl₃-Catalyzed Acylation of Various Arenes
| Arene | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Mesitylene | Acetic anhydride | 5 | Propylene Carbonate | 80 | 8 | 97 | [4] |
| Anisole | Acetic anhydride | 10 | TAAIL | 60 | 24 | 62 | [1] |
| 1,3-Dimethoxybenzene | Benzoyl chloride | 5 | Propylene Carbonate | 80 | 3 | 92 | [4] |
Experimental Protocols
Protocol 1: Classical AlCl₃-Catalyzed Acylation of Mesitylene
This protocol is a standard laboratory procedure for the acylation of a sterically hindered yet activated arene.
Materials:
-
Mesitylene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated HCl
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cooling: Cool the mixture to 0 °C in an ice/water bath.
-
Addition of Acylating Agent: Dissolve acetyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes.
-
Addition of Arene: Dissolve mesitylene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the mesitylene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Zeolite-Catalyzed Acylation of Anisole (A Model for Activated Arenes)
This protocol provides a greener alternative using a solid acid catalyst.
Materials:
-
Anisole
-
Acetic anhydride
-
H-Beta Zeolite catalyst (pre-activated by heating under vacuum)
-
Solvent (e.g., 1,2-dichloroethane or solvent-free)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the H-Beta Zeolite catalyst.
-
Addition of Reagents: Add anisole and acetic anhydride to the flask.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-150 °C) and stir for the required time (e.g., 2-8 hours). Monitor the reaction progress by GC or TLC.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and filter to recover the zeolite catalyst. The catalyst can be washed with a suitable solvent, dried, and calcined for reuse.
-
Work-up: The filtrate contains the product. Depending on the purity, it can be directly concentrated, or an extractive work-up followed by purification (distillation or chromatography) may be necessary.
Mandatory Visualizations
Logical Relationship: Troubleshooting Low Yield
Experimental Workflow: General Friedel-Crafts Acylation
References
- 1. benchchem.com [benchchem.com]
- 2. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 1-(3-(tert-Butyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(3-(tert-Butyl)phenyl)ethanone, a key intermediate in pharmaceutical research. Our aim is to help you optimize your reaction conditions, overcome common challenges, and ensure the highest possible yield and purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the Friedel-Crafts acylation of tert-butylbenzene to synthesize this compound and its isomers.
Q1: My Friedel-Crafts acylation of tert-butylbenzene is giving a low yield. What are the potential causes and how can I improve it?
A1: Low yields in this reaction can stem from several factors. Here’s a checklist of potential issues and their solutions:
-
Inactive Catalyst: The Lewis acid catalyst (commonly anhydrous aluminum chloride, AlCl₃) is highly sensitive to moisture. Ensure your AlCl₃ is fresh and handled under strictly anhydrous conditions. Using a freshly opened bottle or subliming the AlCl₃ before use is recommended.
-
Insufficient Catalyst: A stoichiometric amount of AlCl₃ is often required because it forms a complex with the product ketone, rendering it inactive. Ensure you are using at least one equivalent of the catalyst.
-
Poor Quality Reagents: The purity of tert-butylbenzene and acetyl chloride is crucial. Use freshly distilled reagents to avoid side reactions caused by impurities.
-
Suboptimal Temperature: The reaction is typically carried out at low temperatures (0-5°C) to control the reaction rate and minimize side reactions. Running the reaction at too high a temperature can lead to decomposition and byproduct formation.
-
Inefficient Quenching: The reaction should be quenched by slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride-ketone complex and helps to dissolve the aluminum salts for easier separation.
Q2: I am getting a mixture of isomers (ortho, meta, para). How can I control the regioselectivity to favor the meta-isomer?
A2: The tert-butyl group is an ortho, para-directing group due to its electron-donating nature. However, the bulky nature of the tert-butyl group sterically hinders the ortho position, making the para-isomer the major product under standard Friedel-Crafts conditions. Obtaining the meta-isomer as the major product is challenging via this method.
-
Influence of Reaction Conditions: While the para-isomer is generally favored, the isomer distribution can be influenced by the choice of Lewis acid, solvent, and temperature. For instance, in the alkylation of toluene, higher temperatures can lead to an increased proportion of the meta-isomer. Experimenting with different Lewis acids (e.g., FeCl₃, BF₃·OEt₂) and solvent systems may alter the isomer ratio.
-
Alternative Synthetic Routes: To specifically target the meta-isomer, consider alternative synthetic strategies that do not rely on the direct acylation of tert-butylbenzene.
Q3: What are the common side products in the synthesis of this compound?
A3: Besides the isomeric products (ortho- and para-tert-butylacetophenone), other potential side products include:
-
Diacylated Products: Although the acyl group is deactivating, under forcing conditions, a second acylation can occur.
-
Dealkylation Products: The tert-butyl group can be cleaved under strong acidic conditions, leading to the formation of acetophenone.
-
Resinous Byproducts: Polymerization or condensation reactions can lead to the formation of tar-like substances, especially at higher temperatures.
Q4: How can I effectively purify the desired this compound from the reaction mixture?
A4: Purification typically involves the following steps:
-
Aqueous Work-up: After quenching the reaction, the organic layer is separated and washed with a dilute acid (e.g., HCl) to remove any remaining aluminum salts, followed by a wash with a base (e.g., NaHCO₃ solution) to neutralize any remaining acid, and finally with brine.
-
Drying: The organic layer should be dried over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification of Isomers: Separating the isomeric mixture of tert-butylacetophenones can be challenging due to their similar boiling points.
-
Fractional Distillation: Under high vacuum, it may be possible to achieve some separation.
-
Column Chromatography: This is often the most effective method for separating isomers. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically used.
-
Crystallization: If one of the isomers is a solid and present in a high concentration, it may be possible to selectively crystallize it from the mixture.
-
Data Presentation: Isomer Distribution in Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Isomer Distribution (ortho:meta:para) | Reference |
| Toluene | Acetyl Chloride | AlCl₃ | CS₂ | 0 | 1.3 : 0.3 : 98.4 | General textbook data |
| Toluene | Benzoyl Chloride | AlCl₃ | Nitrobenzene | 25 | 8.9 : 2.1 : 89 | General textbook data |
| Ethylbenzene | Acetyl Chloride | AlCl₃ | CS₂ | 0 | ~0 : ~0 : ~100 | Inferred from steric hindrance |
Note: The data presented is for analogous reactions and serves to illustrate the directing effects and the impact of steric hindrance. For tert-butylbenzene, the para-isomer is expected to be the predominant product due to the large steric bulk of the tert-butyl group.
Experimental Protocols
The following is a general protocol for the Friedel-Crafts acylation of tert-butylbenzene. This should be adapted and optimized for your specific experimental setup and desired outcome.
Synthesis of 4'-tert-Butylacetophenone (para-isomer)
This protocol is adapted from a known synthesis of the para-isomer and can be used as a starting point for optimization studies.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
tert-Butylbenzene
-
Acetyl Chloride
-
Carbon Tetrachloride (or another suitable anhydrous solvent like dichloromethane)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), place anhydrous aluminum chloride (e.g., 1.1 equivalents) and anhydrous carbon tetrachloride.
-
Cool the flask in an ice bath to below 10°C.
-
While stirring vigorously, add acetyl chloride (e.g., 1.1 equivalents) dropwise from the dropping funnel over a period of about 1 hour, maintaining the temperature below 10°C.
-
After the addition of acetyl chloride is complete, add tert-butylbenzene (e.g., 1.0 equivalent) dropwise over a period of 3 hours, keeping the temperature below 5°C.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir for an additional hour at room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography to separate the isomers.
Mandatory Visualizations
Experimental Workflow for Friedel-Crafts Acylation
Technical Support Center: Purification of 1-(3-(tert-Butyl)phenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(3-(tert-Butyl)phenyl)ethanone, particularly in removing unreacted starting materials.
Troubleshooting and FAQs
Q1: My final product, this compound, is contaminated with a lower boiling point impurity. How can I identify and remove it?
A1: The most common low-boiling point impurity is unreacted tert-butylbenzene, a starting material in the Friedel-Crafts acylation synthesis. You can confirm its presence using techniques like GC-MS or NMR spectroscopy. Due to the significant difference in boiling points between tert-butylbenzene and this compound, fractional distillation is a highly effective purification method.
Q2: I've performed a distillation, but my product is still not pure. What are the other potential impurities?
A2: Besides unreacted starting material, side products from the Friedel-Crafts acylation are likely impurities. The tert-butyl group is an ortho-, para-director, meaning the acylation can also produce 1-(2-(tert-Butyl)phenyl)ethanone and 1-(4-(tert-Butyl)phenyl)ethanone isomers. These isomers will have very similar boiling points to your desired meta-product, making their separation by distillation difficult.
Q3: How can I remove the isomeric impurities of 1-(tert-Butyl)phenyl)ethanone?
A3: For separating isomers with close boiling points, column chromatography is the most effective method. A silica gel stationary phase with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate, is a good starting point. You can optimize the solvent system by gradually increasing the polarity to achieve the best separation. Alternatively, recrystallization can be effective if a suitable solvent is found that selectively crystallizes the desired meta-isomer.
Q4: I am struggling to induce crystallization of my product. What can I do?
A4: If your product oils out or fails to crystallize, try the following:
-
Scratch the inside of the flask: Use a glass rod to create a rough surface for crystals to nucleate.
-
Seed the solution: Add a tiny crystal of pure this compound to the cooled solution.
-
Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of your product.
-
Cool the solution slowly: Rapid cooling can lead to oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Try a different solvent system: Experiment with different solvents or solvent mixtures.
Q5: My purified product has a yellow tint. What is the cause and how can I remove it?
A5: A yellow tint can be due to residual starting materials, byproducts, or degradation products. Purification by column chromatography or recrystallization should remove these colored impurities. If the color persists, treatment with activated carbon during the recrystallization process can be effective in adsorbing colored compounds.
Data Presentation
The following table summarizes the physical properties of the target compound, a key starting material, and a common isomeric impurity, which are crucial for planning purification strategies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| tert-Butylbenzene | C₁₀H₁₄ | 134.22 | 169[1] |
| This compound | C₁₂H₁₆O | 176.26 | ~250-255 (estimated) |
| 1-(4-(tert-Butyl)phenyl)ethanone | C₁₂H₁₆O | 176.26 | 252-254 |
Note: The boiling point of this compound is an estimation based on the boiling point of its para-isomer.
Experimental Protocols
Fractional Distillation for Removal of Unreacted tert-Butylbenzene
This protocol is designed to separate the lower-boiling tert-butylbenzene from the higher-boiling this compound product.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.
-
Sample Loading: Charge the crude reaction mixture into the round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling.
-
Heating: Gently heat the flask using a heating mantle or an oil bath.
-
Distillation: Slowly increase the temperature. The vapor of the lower-boiling tert-butylbenzene will rise through the fractionating column first.
-
Fraction Collection: Collect the fraction that distills over at approximately 169°C. This is the unreacted tert-butylbenzene.
-
Product Collection: After the tert-butylbenzene has been removed, the temperature will rise significantly. Change the receiving flask and collect the fraction corresponding to the boiling point of this compound (around 250-255°C).
-
Monitoring: Monitor the temperature throughout the distillation. A sharp temperature drop after collecting the first fraction indicates that the lower-boiling component has been completely removed.
Recrystallization for Purification of this compound
This protocol is for purifying the solid product from soluble impurities.
-
Solvent Selection: Determine a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not at room temperature. Common choices for compounds of this type include ethanol, methanol, hexane/ethyl acetate, or ethanol/water mixtures.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should form. Cooling in an ice bath can further increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Column Chromatography for Separation of Isomers
This protocol is for separating the desired meta-isomer from the ortho- and para-isomers.
-
Stationary Phase: Pack a chromatography column with silica gel.
-
Mobile Phase Selection: Start with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10). The optimal solvent ratio should be determined by thin-layer chromatography (TLC) beforehand.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure desired isomer.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Purification workflow for this compound.
References
Technical Support Center: Purification of 1-(3-(tert-Butyl)phenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(3-(tert-Butyl)phenyl)ethanone.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, particularly after its synthesis via Friedel-Crafts acylation.
Question: My crude product contains significant amounts of unreacted tert-butylbenzene. How can I remove it?
Answer: Unreacted tert-butylbenzene is a non-polar impurity. The most effective methods for its removal are vacuum distillation or column chromatography.
-
Vacuum Distillation: tert-Butylbenzene has a lower boiling point than this compound. Careful fractional distillation under reduced pressure should allow for the separation of the more volatile starting material.
-
Column Chromatography: Using a silica gel column with a non-polar eluent system, such as hexane with a small percentage of ethyl acetate or dichloromethane, will be effective.[1] The non-polar tert-butylbenzene will elute much faster than the more polar ketone product.
Question: NMR analysis of my purified product shows the presence of other isomers (e.g., 4-tert-butylacetophenone). How can I separate them?
Answer: The separation of constitutional isomers, such as the meta- and para-substituted products of a Friedel-Crafts reaction, is a common challenge due to their similar physical properties.[2]
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, high-efficiency fractional distillation with a column offering a high number of theoretical plates may be successful.[3]
-
Column Chromatography: This is often the most practical approach. The polarity difference between meta and para isomers can be subtle. A shallow gradient of a polar solvent (e.g., 0% to 5% ethyl acetate in hexane) and careful collection of small fractions are crucial for separation.[1] Thin Layer Chromatography (TLC) should be used to develop an optimal solvent system before attempting the column.[2]
-
Recrystallization: If the product is a solid at room temperature and one isomer is significantly less soluble than the other in a particular solvent, fractional recrystallization can be attempted. This may require significant trial and error to find a suitable solvent.
Question: I am attempting column chromatography, but the separation between my product and an impurity is poor (overlapping spots on TLC). What can I do?
Answer: Poor separation in chromatography indicates that the relative affinities of your compounds for the stationary and mobile phases are too similar.
-
Optimize the Mobile Phase: Test a range of solvent systems with varying polarities. For ketones, mixtures of hexane and ethyl acetate or dichloromethane are common.[1] Try reducing the polarity of the mobile phase to increase the retention time and potentially improve separation.
-
Change the Stationary Phase: While silica gel is most common, alumina can sometimes offer different selectivity for separating certain compounds.[1]
-
Consider High-Performance Liquid Chromatography (HPLC): For difficult separations or for achieving very high purity, preparative HPLC is a powerful technique that offers much higher resolution than standard column chromatography.[4]
Question: My product "oils out" instead of forming crystals during recrystallization. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystal lattice. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed before moving it to an ice bath.[5] Rapid cooling promotes precipitation over crystallization.
-
Add More Solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it slowly again.[5]
-
Use a Different Solvent System: The chosen solvent may not be ideal. Find a solvent with a lower boiling point or use a two-solvent recrystallization system. In a two-solvent system, you dissolve the compound in a minimum of a "good" hot solvent and then slowly add a "poor" solvent until the solution becomes cloudy, then clarify with a drop of the good solvent before cooling.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities expected from a Friedel-Crafts acylation synthesis of this compound? A1: Common impurities include unreacted starting materials (tert-butylbenzene), regioisomers (ortho- and para-tert-butylacetophenone), and potentially poly-acylated byproducts, though the latter is less common in acylation than in alkylation.[2][6]
Q2: Which single purification technique is generally most effective for this compound? A2: For achieving high purity, especially when dealing with isomeric impurities, column chromatography is often the most effective and versatile technique.[4][7] For removing volatile impurities from a large amount of product, vacuum distillation is highly efficient.[3][8]
Q3: How can I effectively remove the aluminum chloride catalyst during the work-up? A3: The standard procedure is to quench the reaction by carefully pouring the mixture onto ice, often containing concentrated HCl.[2][8] This hydrolyzes the aluminum chloride and brings it into the aqueous layer as a water-soluble salt. Subsequent extractions with an organic solvent will separate the desired product, which will remain in the organic phase.[8]
Q4: My product is colored. How can I remove the colored impurities? A4: If the colored impurities persist after initial purification, they can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before the hot gravity filtration step.[9] The charcoal adsorbs the colored compounds.
Data Presentation
Table 1: Comparison of Purification Techniques for Substituted Acetophenones
| Purification Method | Principle of Separation | Best For Removing | Common Challenges |
| Vacuum Distillation | Differences in boiling points under reduced pressure. | Volatile impurities (e.g., unreacted starting materials, solvents). | Ineffective for separating compounds with close boiling points (e.g., isomers); risk of thermal decomposition for high-boiling point compounds.[3] |
| Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel).[4] | Isomers, non-volatile impurities, compounds with different polarities. | Can be time-consuming and require large volumes of solvent; co-elution of compounds with similar polarities can occur if not optimized.[1][10] |
| Recrystallization | Difference in solubility in a solvent at different temperatures.[5] | Small amounts of impurities from a product that is solid at room temperature. | Finding a suitable solvent can be difficult; product loss in the mother liquor; "oiling out" instead of crystallization.[11] |
| Aqueous Extraction | Partitioning between immiscible aqueous and organic phases based on acidity/basicity. | Acidic or basic impurities, water-soluble salts (e.g., hydrolyzed catalyst).[8] | Emulsion formation; ineffective for neutral impurities with similar solubility to the product. |
| Bisulfite Extraction | Reversible reaction of sodium bisulfite with unhindered ketones to form a water-soluble adduct.[12] | Unreacted starting ketones from more hindered product ketones. | May not be effective for sterically hindered ketones like this compound.[12] |
Experimental Protocols
Protocol 1: General Post-Friedel-Crafts Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
In a separate, larger beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.
-
Slowly and cautiously pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. This step is highly exothermic and evolves HCl gas; it must be performed in a fume hood.[2][8]
-
Continue stirring until all the ice has melted and the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or MTBE) three times.[8]
-
Combine the organic extracts and wash sequentially with water, a 5% NaOH solution (to remove any acidic impurities), and finally with brine.[2]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 100% hexane). Ensure the packing is uniform and free of air bubbles.[1]
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel.
-
Load the Column: Carefully add the sample to the top of the silica bed.
-
Elute: Begin passing the mobile phase through the column. Start with a low polarity solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) if necessary.[1]
-
Collect Fractions: Collect the eluate in separate test tubes or flasks.
-
Analyze Fractions: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent in which the compound is highly soluble when hot but poorly soluble when cold.[5] Test small amounts in test tubes first. Common solvents to test for ketones include isopropanol, ethanol, or mixtures like ethyl acetate/hexane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and adding a boiling chip) while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. If the solution is colored, add activated charcoal and then perform the hot filtration.[9]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this period.[5]
-
Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 15-20 minutes to maximize crystal yield.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[5]
-
Drying: Allow the crystals to dry completely, either by drawing air through the funnel or by placing them in a desiccator.
Visualization
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. US4433173A - Acetophenone purification - Google Patents [patents.google.com]
- 4. jackwestin.com [jackwestin.com]
- 5. Home Page [chem.ualberta.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Purification of a Total Lipid Extract with Column Chromatography [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
- 12. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
dealing with catalyst deactivation in 1-(3-(tert-Butyl)phenyl)ethanone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-(tert-Butyl)phenyl)ethanone. The content addresses common issues related to catalyst deactivation and provides detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts acylation reaction for the synthesis of this compound is resulting in a very low yield or no product at all. What are the common causes?
A1: Low or no yield in this synthesis can stem from several factors, primarily related to the reactants, catalyst, and reaction conditions. Here are the most common culprits:
-
Catalyst Inactivity:
-
Moisture: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions throughout the experiment.
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Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction cycle.[1] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.
-
-
Deactivated Aromatic Ring:
-
While tert-butylbenzene is an activated ring, the presence of any deactivating impurities in your starting material could hinder the reaction. Ensure the purity of your tert-butylbenzene.
-
-
Sub-optimal Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. While some acylations proceed at room temperature, this specific reaction may require cooling (e.g., 0-5 °C) during the initial addition to control the exothermic reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion. Excessively high temperatures can lead to side reactions and decomposition.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.
-
-
Poor Quality Reagents:
-
The purity of the acylating agent (acetyl chloride or acetic anhydride) and tert-butylbenzene is critical. Impurities can interfere with the catalyst and lead to the formation of byproducts.
-
Q2: I am using a solid acid catalyst (e.g., zeolite) and observing low conversion. What could be the issue?
A2: When using solid acid catalysts like zeolites (e.g., H-BEA), several factors can contribute to low conversion:
-
Catalyst Deactivation:
-
Coke Formation: The formation of carbonaceous deposits (coke) on the catalyst surface and within its pores is a common cause of deactivation in zeolite-catalyzed reactions.[2] This blocks access to the active sites.
-
Leaching of Active Sites: In liquid-phase reactions, active species (like aluminum from the zeolite framework) can dissolve into the reaction medium, leading to an irreversible loss of catalytic activity.[3]
-
Poisoning: Impurities in the feedstock can strongly adsorb to the active sites, rendering them inactive.
-
-
Mass Transfer Limitations:
-
The bulky nature of tert-butylbenzene and the product molecule may lead to diffusion limitations within the micropores of the zeolite, slowing down the reaction rate.
-
-
Insufficient Catalyst Acidity:
-
The strength and concentration of acid sites on the zeolite are crucial for catalytic activity. An inappropriate Si/Al ratio can result in lower activity.
-
Issue 2: Catalyst Deactivation and Regeneration
Q3: My solid acid catalyst (zeolite) is deactivating quickly. How can I identify the cause and regenerate it?
A3: Rapid deactivation of zeolite catalysts in the acylation of tert-butylbenzene is often due to coking. Here’s a systematic approach to address this:
Identifying the Cause of Deactivation:
-
Characterization of the Spent Catalyst:
-
Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst.
-
N₂ Adsorption-Desorption: To determine the change in surface area and pore volume, indicating pore blockage by coke.
-
Temperature-Programmed Desorption of Ammonia (NH₃-TPD): To measure the loss of acid sites.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the nature of the coke deposits.
-
Regeneration Protocols:
-
Calcination for Coke Removal:
-
Procedure: Heat the spent catalyst in a stream of air or an inert gas containing a low concentration of oxygen. A typical procedure involves ramping the temperature slowly to a final temperature between 450°C and 550°C and holding it for several hours to burn off the coke.
-
Caution: The combustion of coke is exothermic and can lead to localized overheating (hot spots), which may cause irreversible damage to the zeolite structure. A slow heating rate and a controlled oxygen concentration are crucial.
-
-
Solvent Washing:
-
For less severe fouling, washing the catalyst with a suitable organic solvent can sometimes remove adsorbed species and partially restore activity.
-
Q4: Can Lewis acid catalysts like AlCl₃ be regenerated?
A4: In a typical laboratory setting, the regeneration of AlCl₃ after a Friedel-Crafts acylation is not practical. The catalyst forms a complex with the product ketone, which is hydrolyzed during the aqueous workup. This results in the formation of aluminum hydroxide, and the AlCl₃ is consumed. Therefore, a stoichiometric amount is necessary for the reaction.
Data Presentation
Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation of Aromatic Compounds (Illustrative Data for Similar Reactions)
| Catalyst | Aromatic Substrate | Acylating Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| AlCl₃ | Toluene | Acetyl Chloride | Dichloromethane | 25 | 2 | >95 | ~60% para | General Knowledge |
| H-BEA (Zeolite) | Anisole | Acetic Anhydride | Acetic Acid | 120 | 3 | >99 | >99% para | [3] |
| Mordenite (Zeolite) | Anisole | Acetic Anhydride | Acetic Acid | 120 | 2-3 | >99 | >99% para | [3] |
| FeCl₃ | Anisole | Acetic Anhydride | Ionic Liquid | 60 | 24 | 94 | High para | [4] |
Note: Data for the specific synthesis of this compound is limited in publicly available literature. This table provides a comparative overview of catalyst performance in similar Friedel-Crafts acylation reactions to guide catalyst selection.
Experimental Protocols
Protocol 1: Synthesis of this compound using Aluminum Chloride (AlCl₃) Catalyst
Materials:
-
tert-Butylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 to 1.3 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel. Maintain the temperature at 0 °C.
-
Substrate Addition: After the addition of acetyl chloride is complete, add tert-butylbenzene (1.0 equivalent), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Protocol 2: Synthesis of this compound using H-BEA Zeolite Catalyst (General Procedure)
Materials:
-
tert-Butylbenzene
-
Acetic anhydride
-
H-BEA zeolite catalyst (pre-activated by calcination)
-
A high-boiling point solvent (e.g., sulfolane or nitrobenzene)
Procedure:
-
Catalyst Activation: Activate the H-BEA zeolite catalyst by heating it in a furnace under a flow of dry air at 500-550 °C for 4-6 hours. Cool the catalyst under a stream of dry nitrogen and store it in a desiccator.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated H-BEA catalyst (typically 10-20 wt% with respect to the limiting reactant).
-
Reactant Addition: Add the solvent, tert-butylbenzene (1.0 equivalent), and acetic anhydride (1.1 to 1.5 equivalents).
-
Reaction: Heat the reaction mixture to a temperature between 120-160 °C and stir vigorously. Monitor the reaction progress by GC.
-
Catalyst Separation: After the reaction is complete (typically several hours), cool the mixture to room temperature and separate the catalyst by filtration.
-
Workup and Purification:
-
The solvent can be removed from the filtrate by vacuum distillation.
-
The remaining crude product can be purified by vacuum distillation or column chromatography.
-
Mandatory Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: Common pathways leading to catalyst deactivation in Friedel-Crafts acylation.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 4. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
minimizing byproduct formation in Grignard reactions with 1-(3-(tert-Butyl)phenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation in Grignard reactions with 1-(3-(tert-Butyl)phenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected byproducts when performing a Grignard reaction with this compound?
A1: The main byproducts are typically the result of enolization of the ketone, reduction of the ketone to a secondary alcohol, and Wurtz-type coupling of the Grignard reagent.[1][2] Given the steric hindrance from the tert-butyl group, enolization can be a significant competing reaction.[1]
Q2: How does the purity of the magnesium and the alkyl/aryl halide affect the reaction?
A2: The purity of the reagents is critical. Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which can prevent the reaction from initiating.[3][4] Impurities in the magnesium or the halide can also lead to side reactions and decomposition, sometimes indicated by the reaction mixture turning dark brown or black.[3]
Q3: Why is it crucial to maintain anhydrous (dry) conditions throughout the reaction?
A3: Grignard reagents are highly reactive and will readily react with protic solvents, including traces of water in glassware or solvents.[3][4][5] This quenches the Grignard reagent, reducing the yield of the desired product and forming alkanes from the protonation of the reagent.
Q4: Can the choice of solvent influence the outcome of the reaction?
A4: Yes, the solvent plays a crucial role in stabilizing the Grignard reagent.[6] Anhydrous diethyl ether and tetrahydrofuran (THF) are common choices. THF is a better solvent for stabilizing the Grignard reagent, which can sometimes lead to better yields.[7]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Tertiary Alcohol
Symptom: After work-up and purification, the isolated yield of the tertiary alcohol is significantly lower than expected.
Possible Causes & Solutions:
-
Incomplete Grignard Reagent Formation: The surface of the magnesium may be passivated with magnesium oxide.[3][4]
-
Solution: Activate the magnesium turnings before the reaction. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere.[4][5] The disappearance of the iodine's purple color is an indicator of activation.[4]
-
-
Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, especially with sterically hindered ketones like this compound.[1] This results in the recovery of the starting ketone after work-up.[1]
-
Solution: Perform the reaction at a low temperature (e.g., 0 °C to -78 °C) and add the ketone solution slowly to the Grignard reagent.[2] Using a less sterically hindered Grignard reagent can also mitigate this. For challenging cases, the addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the organometallic reagent over its basicity.[2]
-
-
Quenching of the Grignard Reagent: The presence of moisture in the glassware or solvent will destroy the Grignard reagent.[3][4]
Issue 2: Presence of a Significant Amount of a Secondary Alcohol Byproduct
Symptom: Spectroscopic analysis (e.g., NMR, GC-MS) of the product mixture shows the presence of a secondary alcohol derived from the starting ketone.
Possible Cause & Solution:
-
Reduction of the Ketone: The Grignard reagent can act as a reducing agent by transferring a β-hydride to the carbonyl carbon.[2] This is more prevalent with sterically hindered ketones and Grignard reagents that have β-hydrogens.[1]
-
Solution: Use a Grignard reagent without β-hydrogens if possible (e.g., methylmagnesium bromide or phenylmagnesium bromide). If a Grignard reagent with β-hydrogens must be used, conduct the reaction at a low temperature to favor nucleophilic addition over reduction.[2]
-
Issue 3: Formation of a Nonpolar Hydrocarbon Byproduct
Symptom: The product mixture contains a significant amount of a nonpolar hydrocarbon, such as biphenyl if using phenylmagnesium bromide.
Possible Cause & Solution:
-
Wurtz Coupling Reaction: This byproduct arises from the coupling of the Grignard reagent with the unreacted alkyl/aryl halide.[2] This side reaction is favored at higher concentrations of the halide and elevated temperatures.[8]
Data Presentation
Table 1: Effect of Reaction Parameters on Byproduct Formation in Grignard Reactions with Ketones
| Parameter | Condition | Effect on Enolization | Effect on Reduction | Effect on Wurtz Coupling | Recommended Practice |
| Temperature | High | Increased | Increased | Increased | Low temperature (0 °C to -78 °C) for ketone addition. |
| Addition Rate | Fast | Increased | No significant effect | Increased (for Grignard formation) | Slow, dropwise addition of the ketone to the Grignard reagent and the halide to the magnesium. |
| Solvent | Diethyl Ether | - | - | - | A standard solvent, good for initiation. |
| Tetrahydrofuran (THF) | - | - | - | Better stabilization of the Grignard reagent.[7] | |
| Grignard Reagent | Bulky/Hindered | Increased | Increased (with β-hydrogens) | - | Use a less hindered reagent if possible. |
| Additives | Cerium(III) Chloride | Decreased | Decreased | No significant effect | Use for sterically hindered ketones to promote nucleophilic addition.[2] |
Experimental Protocols
Optimized Protocol for the Grignard Reaction of Methylmagnesium Bromide with this compound
This protocol is designed to minimize byproduct formation through controlled temperature and addition rates.
1. Preparation of Glassware and Reagents: a. All glassware (round-bottom flask, dropping funnel, condenser) must be oven-dried at 120 °C for at least 4 hours or flame-dried under a vacuum and allowed to cool under an inert atmosphere (nitrogen or argon). b. Anhydrous diethyl ether or THF should be used as the solvent. c. Ensure the this compound is free of water.
2. Formation of the Grignard Reagent (Methylmagnesium Bromide): a. Place magnesium turnings (1.2 equivalents) and a small iodine crystal in the dry round-bottom flask equipped with a magnetic stir bar. b. Assemble the reflux condenser and dropping funnel. Maintain a positive pressure of inert gas. c. In the dropping funnel, prepare a solution of bromomethane (1.0 equivalent) in anhydrous diethyl ether. d. Add a small portion (approx. 10%) of the bromomethane solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, cloudiness, and gentle refluxing.[3][4] e. Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
3. Reaction with this compound: a. Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in a separate dry flask. b. Cool the prepared Grignard reagent solution to 0 °C using an ice bath. c. Slowly add the ketone solution to the Grignard reagent via the dropping funnel with vigorous stirring over 30-60 minutes. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
4. Work-up: a. Cool the reaction mixture in an ice bath. b. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. c. Extract the product with diethyl ether (3 x 50 mL). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. e. Remove the solvent under reduced pressure to obtain the crude product. f. Purify the crude product by column chromatography or recrystallization as needed.
Mandatory Visualization
Caption: Troubleshooting workflow for Grignard reaction byproduct analysis.
Caption: Competing reaction pathways in Grignard reactions with ketones.
References
Technical Support Center: Scaling Up the Synthesis of 1-(3-(tert-Butyl)phenyl)ethanone
This guide provides technical support for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-(3-(tert-Butyl)phenyl)ethanone from a laboratory to a pilot plant setting. The primary synthesis route discussed is the Friedel-Crafts acylation of tert-butylbenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale? A1: The most common and industrially viable route is the Friedel-Crafts acylation of tert-butylbenzene using an acylating agent like acetyl chloride or acetic anhydride, with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2]
Q2: What are the primary challenges when scaling this reaction from the lab to a pilot plant? A2: The main challenges include:
-
Heat Management: The Friedel-Crafts acylation is highly exothermic, and efficient heat removal is critical to prevent side reactions and ensure safety.[3]
-
Reagent Handling and Addition: Safe handling and controlled addition of large quantities of moisture-sensitive and corrosive reagents like AlCl₃ and acetyl chloride are crucial.[3][4]
-
Mixing and Mass Transfer: Ensuring homogeneity in a large reactor to maintain consistent temperature and concentration profiles can be difficult.
-
Work-up and Product Isolation: Quenching the reaction and separating the product from the catalyst and byproducts on a large scale requires robust and efficient procedures.
-
Byproduct Formation: Isomerization or elimination of the tert-butyl group and the formation of resinous byproducts can become more pronounced at a larger scale if conditions are not carefully controlled.[1]
Q3: Why are anhydrous conditions so critical for this reaction? A3: Anhydrous aluminum chloride, the catalyst, reacts violently and is deactivated by water.[4][5] The presence of moisture will consume the catalyst, leading to low or no product yield and potentially creating hazardous conditions due to the exothermic reaction with water.[4] All reagents, solvents, and equipment must be scrupulously dried before use.[3]
Q4: What are the key safety precautions for a pilot-scale run? A4: Key safety precautions include:
-
Handling corrosive and water-reactive materials like aluminum chloride and acetyl chloride in a controlled environment with appropriate personal protective equipment (PPE).[4][6]
-
Using a reactor system designed to handle exothermic reactions with efficient cooling and emergency quenching capabilities.
-
Ensuring adequate ventilation to handle HCl gas, which is a byproduct of the reaction.[7]
-
Using solvents with appropriate safety profiles; for example, while dichloromethane is common in the lab, alternative solvents may be considered for pilot scale to minimize health risks.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis.
Issue 1: Low or No Product Yield
Q: My pilot plant batch resulted in a significantly lower yield compared to the lab-scale experiments. What are the potential causes?
A: Low yield is a common scale-up issue. The primary culprits are often related to the catalyst, reaction conditions, or raw material quality.
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Cause 1: Inactive Catalyst: The most frequent cause is the deactivation of the aluminum chloride catalyst by moisture.[5] On a larger scale, there are more opportunities for atmospheric moisture to be introduced.
-
Solution: Ensure all glassware, reactors, and transfer lines are thoroughly dried. Use freshly opened, high-purity anhydrous AlCl₃. Purge the reactor with an inert gas like nitrogen before and during the reaction.
-
-
Cause 2: Sub-optimal Reaction Temperature: The reaction temperature significantly impacts the yield.[4]
-
Solution: In a large reactor, "hot spots" can occur due to inefficient mixing. Ensure the reactor's cooling system is adequate and that the stirring is efficient enough to maintain a uniform internal temperature. Monitor the internal temperature at multiple points if possible.
-
-
Cause 3: Poor Quality Reagents: Impurities in tert-butylbenzene or acetyl chloride can interfere with the reaction.[4]
-
Solution: Verify the purity of all starting materials before charging them to the reactor.
-
-
Cause 4: Inefficient Mixing: If the reactants are not mixed properly, the reaction will be slow and incomplete.
-
Solution: Evaluate the reactor's agitator design and speed to ensure it provides sufficient mixing for the reaction mass.
-
Issue 2: Formation of Significant Byproducts
Q: I am observing a high percentage of isomers and other impurities in my final product. How can I minimize these?
A: Byproduct formation is often linked to reaction temperature and catalyst stoichiometry.
-
Cause 1: Isomerization: The tert-butyl group can isomerize or be eliminated under harsh Friedel-Crafts conditions, leading to other alkylated and acylated products.[1] This is often exacerbated by high temperatures or excess catalyst.
-
Solution: Maintain a strict, low-temperature profile during the addition of reagents and throughout the reaction. Optimize the molar ratio of AlCl₃; use the minimum amount required for efficient conversion.
-
-
Cause 2: Polyacylation: While the acetyl group deactivates the aromatic ring, making a second acylation less favorable, it can still occur with highly activated rings or under forcing conditions.[4][5]
-
Solution: Use a slight excess of the aromatic substrate (tert-butylbenzene) to favor mono-acylation. Avoid high temperatures and prolonged reaction times after the initial substrate has been consumed.
-
-
Cause 3: Resinous Byproducts: Formation of polymeric or resinous materials can occur, complicating purification.[1]
-
Solution: This is often a result of localized overheating. Improve mixing and ensure the rate of addition for the acylating agent is slow enough to allow the cooling system to dissipate the heat generated.
-
Issue 3: Difficulties During Work-up and Purification
Q: The work-up procedure is proving difficult to manage at the pilot scale, with emulsions forming during the quench. How can this be improved?
A: Work-up challenges are common during scale-up.
-
Cause 1: Uncontrolled Quench: Adding the reaction mixture to water or vice-versa too quickly can result in a violent, highly exothermic reaction, which can be dangerous and lead to product degradation.
-
Solution: The quench should be performed slowly and with vigorous stirring and cooling. A common procedure is to slowly pour the reaction mixture over a mixture of crushed ice and concentrated HCl.[8] This helps to control the exotherm and decompose the aluminum complexes.
-
-
Cause 2: Emulsion Formation: Emulsions can form during the aqueous wash steps, making phase separation difficult and time-consuming.
-
Solution: Adding a small amount of a brine solution (saturated aqueous NaCl) can help to break emulsions. Ensure the stirring during washing is not excessively vigorous to prevent stable emulsion formation. Allow adequate settling time for the layers to separate.
-
-
Cause 3: Inefficient Purification: Lab-scale purification like chromatography is not practical for pilot-scale quantities.
-
Solution: The primary purification methods at this scale are vacuum distillation or recrystallization. For this compound, which can be a low-melting solid or liquid, vacuum distillation is often preferred to separate it from non-volatile impurities and isomers with different boiling points.
-
Experimental Protocols
Lab-Scale Synthesis Protocol
-
Preparation: Dry all glassware in an oven overnight and assemble hot under a stream of dry nitrogen. Equip a 500 mL three-necked flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reaction Setup: Charge the flask with anhydrous aluminum chloride (14.7 g, 0.11 mol) and 100 mL of anhydrous dichloromethane under a nitrogen atmosphere.[8]
-
Reagent Addition: Cool the stirred suspension to 0-5 °C in an ice bath. Add acetyl chloride (8.2 g, 0.105 mol) dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below 10 °C.
-
Aromatic Substrate Addition: Following the acetyl chloride addition, add tert-butylbenzene (13.4 g, 0.10 mol) dropwise over 30 minutes, keeping the temperature between 0-5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture back to 0 °C and slowly pour it over 150 g of crushed ice containing 25 mL of concentrated HCl.[8] Stir until all solids have dissolved.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, then with 50 mL of brine.[8]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to yield pure this compound.
Pilot-Plant Scale-Up Protocol
-
Reactor Preparation: Ensure a 100 L glass-lined reactor is clean, dry, and passivated. Perform a pressure test and then purge the reactor with dry nitrogen for several hours.
-
Solvent Charge: Charge the reactor with 40 L of anhydrous dichloromethane. Start the agitator and begin cooling the jacket to 0 °C.
-
Catalyst Charge: Under a nitrogen blanket, carefully charge anhydrous aluminum chloride (5.9 kg, 44.2 mol) to the reactor through a solids charging port. Maintain cooling to dissipate the heat of solvation.
-
Acylating Agent Addition: Once the reactor contents are at 0-5 °C, begin the slow, subsurface addition of acetyl chloride (3.3 kg, 42.0 mol) via a metering pump over 1.5-2 hours. The jacket temperature may need to be lowered to maintain the internal temperature below 10 °C.
-
Substrate Addition: After the acetyl chloride addition is complete, add tert-butylbenzene (5.4 kg, 40.2 mol) via the metering pump over 2-3 hours, maintaining the internal temperature at 0-5 °C.
-
Reaction: Maintain the batch at 0-5 °C with agitation for 3-4 hours. Take in-process control (IPC) samples to monitor for completion.
-
Quench Preparation: In a separate 200 L quench vessel, prepare a mixture of 60 kg of crushed ice and 10 L of concentrated HCl.
-
Work-up: Slowly transfer the completed reaction mixture from the reactor into the vigorously stirred quench vessel, carefully controlling the addition rate to keep the quench temperature below 20 °C.
-
Phase Separation: Stop agitation and allow the layers to separate for at least 1 hour. Transfer the lower organic layer to a clean vessel.
-
Washing: Return the organic layer to the reactor. Wash sequentially with 20 L of saturated sodium bicarbonate solution and 20 L of brine, allowing for adequate separation time after each wash.
-
Solvent Removal: Concentrate the organic layer under atmospheric pressure, then switch to vacuum to remove the remaining dichloromethane.
-
Purification: Transfer the crude product to a suitable distillation unit and perform vacuum distillation to obtain the final product.
Data Presentation
Table 1: Comparison of Lab vs. Pilot-Plant Reaction Parameters
| Parameter | Lab-Scale (100 mmol) | Pilot-Plant Scale (40.2 mol) | Key Consideration for Scale-Up |
| tert-Butylbenzene | 13.4 g (1.0 eq) | 5.4 kg (1.0 eq) | Ensure accurate charging via mass flowmeter or load cells. |
| Acetyl Chloride | 8.2 g (1.05 eq) | 3.3 kg (1.05 eq) | Controlled addition rate is critical for temperature management. |
| Aluminum Chloride | 14.7 g (1.1 eq) | 5.9 kg (1.1 eq) | Moisture-free handling is paramount. Heat of complexation is significant. |
| Solvent (DCM) | 100 mL | 40 L | Ensure solvent is anhydrous. Consider solvent recovery systems. |
| Temperature | 0-5 °C | 0-5 °C | Surface area to volume ratio decreases; requires more efficient jacket cooling. |
| Addition Time | ~50 minutes | ~4-5 hours | Slower addition is necessary to control the exotherm in a large volume. |
| Reaction Time | 3 hours | 3-4 hours | Monitor by IPC; may be slightly longer due to mass transfer limitations. |
| Typical Yield | 80-90% | 75-85% | A slight decrease in yield is common upon scale-up. |
Table 2: Potential Byproducts and Control Strategies
| Byproduct Name | Structure | Formation Cause | Control Strategy |
| 1-(4-(tert-Butyl)phenyl)ethanone | para-isomer | Kinetic vs. thermodynamic control | Maintain low reaction temperature (0-5 °C). |
| 1-(2-(tert-Butyl)phenyl)ethanone | ortho-isomer | Steric hindrance | Generally a minor product due to steric hindrance. |
| Diacylated products | C₁₄H₁₈O₂ | High temperature, excess acylating agent | Use a slight excess of tert-butylbenzene; avoid high temperatures. |
| Dealkylated product (Acetophenone) | C₈H₈O | Elimination of tert-butyl group | Avoid excess Lewis acid and high temperatures. |
Visualizations
Experimental and Troubleshooting Workflows
Caption: High-level workflow for the pilot-scale synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low product yield during scale-up.
Caption: Simplified mechanism of the Friedel-Crafts acylation reaction.
References
- 1. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. benchchem.com [benchchem.com]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 7. cerritos.edu [cerritos.edu]
- 8. grilom Friedel-Crafts Acylation Rft AICI CH_CL2 | Chegg.com [chegg.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Substituted Acetophenones: Friedel-Crafts Acylation vs. Modern Alternatives
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of substituted acetophenones is a cornerstone of modern organic chemistry. These valuable intermediates are pivotal in the construction of a wide array of pharmaceuticals and biologically active compounds. While the venerable Friedel-Crafts acylation has long been the textbook method for this transformation, a host of alternative methodologies have emerged, each with its own distinct advantages and limitations. This guide provides an objective comparison of Friedel-Crafts acylation with other key synthetic routes, supported by experimental data and detailed protocols to inform methodological choices in the laboratory.
At a Glance: Key Methods for Acetophenone Synthesis
The synthesis of substituted acetophenones can be broadly categorized into electrophilic aromatic substitution, rearrangement reactions, and organometallic cross-coupling reactions. The choice of method is often dictated by factors such as substrate scope, functional group tolerance, regioselectivity, and overall efficiency.
| Method | Key Transformation | Primary Reagents | Key Advantages | Key Limitations |
| Friedel-Crafts Acylation | Electrophilic Aromatic Substitution | Acyl halide/anhydride, Lewis Acid (e.g., AlCl₃) | Well-established, often high-yielding for activated rings.[1][2] | Requires stoichiometric amounts of Lewis acid, limited to electron-rich or moderately activated rings, potential for polysubstitution and rearrangements.[3][4] |
| Fries Rearrangement | Intramolecular Acyl Migration | Phenolic ester, Lewis Acid (e.g., AlCl₃) | Useful for synthesizing hydroxyacetophenones, regioselectivity can be controlled by temperature.[5][6] | Limited to phenolic esters, can produce mixtures of ortho and para isomers.[5][6] |
| Grignard Reaction | Nucleophilic Acyl Substitution | Grignard reagent, Nitrile or Weinreb Amide | Excellent functional group tolerance (Weinreb amide), high yields.[7] | Requires strictly anhydrous conditions, Grignard reagents are highly reactive.[7] |
| Suzuki Coupling | Palladium-Catalyzed Cross-Coupling | Arylboronic acid, Acyl halide/anhydride, Palladium catalyst | Mild reaction conditions, excellent functional group tolerance, high regioselectivity.[8][9] | Cost of palladium catalyst, potential for catalyst poisoning. |
| Stille Coupling | Palladium-Catalyzed Cross-Coupling | Organostannane, Acyl halide, Palladium catalyst | Mild reaction conditions, broad scope.[10][11][12] | Toxicity of organotin reagents.[10][11] |
Data Presentation: A Quantitative Comparison
The following tables provide a summary of reported yields for the synthesis of various substituted acetophenones using the discussed methodologies. It is important to note that direct comparison can be challenging due to variations in reaction conditions, substrates, and reporting standards.
Table 1: Friedel-Crafts Acylation Yields
| Substrate | Acylating Agent | Catalyst | Product | Yield (%) |
| Anisole | Acetic Anhydride | FeCl₃·6H₂O | 4-Methoxyacetophenone | 97[13] |
| Toluene | Acetic Anhydride | FeCl₃·6H₂O | 4-Methylacetophenone | 85[2] |
| Thioanisole | Acetyl Chloride | AlCl₃ | 4'-(Methylthio)acetophenone | High (not specified)[1] |
| Thioanisole | Acetic Anhydride | Amberlyst-15 | 4'-(Methylthio)acetophenone | High (not specified)[1] |
Table 2: Fries Rearrangement Yields
| Substrate | Lewis Acid | Product(s) | Yield (%) |
| Phenyl Acetate | AlCl₃ | o- and p-Hydroxyacetophenone | 33.7 (isolated ortho isomer)[14] |
| 2-Naphthyl Acetate | AlCl₃ | 2'-Hydroxy-1'-acetonaphthone | >85[15] |
| Phenyl Benzoate | AlCl₃ | 4-Hydroxybenzophenone | 90[16] |
Table 3: Grignard Reaction Yields
| Grignard Reagent | Nitrile/Weinreb Amide | Product | Yield (%) |
| Phenylmagnesium bromide | Acetonitrile | Acetophenone | High (not specified)[7] |
| Methylmagnesium bromide | 4-Methylbenzonitrile | 4-Methylacetophenone | High (not specified)[7] |
| Ethylmagnesium bromide | 3-Methylbenzonitrile | 3'-Methylpropiophenone | 46.8[17] |
Table 4: Suzuki and Stille Coupling Yields
| Coupling Reaction | Aryl Source | Acyl Source | Catalyst System | Product | Yield (%) |
| Suzuki Coupling | Arylboronic acids | Acyl chlorides | (t-Bu₂POH)₂PdCl₂ | Benzophenone/Acetophenone derivatives | Good to High[8] |
| Suzuki Coupling | Phenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂/ligand | 4-Phenylacetophenone | Not specified |
| Stille Coupling | Organostannanes | Acyl chlorides | Palladium catalyst | Ketones | 53-87[12] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are intended as a guide and may require optimization based on the specific substrate and desired product.
Protocol 1: Friedel-Crafts Acylation of Anisole
Objective: To synthesize 4-methoxyacetophenone from anisole and propionyl chloride.[18]
Materials:
-
Anisole
-
Propionyl chloride
-
Iron(III) chloride (FeCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice-cold water
-
5% aqueous NaOH solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a 25 mL round-bottom flask containing a stir bar, add FeCl₃ (0.66 g, 4.0 mmol) and CH₂Cl₂ (6 mL).
-
Add propionyl chloride (0.41 mL, 4.6 mmol) to the flask.
-
Slowly add a solution of anisole (0.43 mL, 4.6 mmol) in CH₂Cl₂ (3 mL) dropwise over ~5 minutes.
-
Stir the mixture for an additional 10 minutes after the addition is complete.
-
Quench the reaction by the slow, dropwise addition of ice-cold water (5 mL).
-
Transfer the mixture to a separatory funnel, add water (10 mL), and extract with CH₂Cl₂ (2 x 5 mL).
-
Combine the organic layers, wash with 5% aq. NaOH solution (10 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by appropriate methods (e.g., chromatography or distillation).
Protocol 2: Fries Rearrangement of Phenyl Acetate
Objective: To synthesize o- and p-hydroxyacetophenone from phenyl acetate.[5]
Materials:
-
Phenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Ice-water bath
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and condenser, add anhydrous AlCl₃ (1.2 equivalents).
-
Cool the flask in an ice-water bath and slowly add nitrobenzene.
-
Add phenyl acetate (1 equivalent) dropwise to the stirred suspension.
-
Heat the reaction mixture to the desired temperature (lower temperatures favor the para-isomer, while higher temperatures favor the ortho-isomer).
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice-water bath.
-
Slowly and carefully quench the reaction by adding 1 M HCl.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the product and separate the isomers using column chromatography.
Protocol 3: Grignard Reaction with a Nitrile
Objective: To synthesize 4-methylacetophenone from 4-methylbenzonitrile and methylmagnesium bromide.[7]
Materials:
-
4-Methylbenzonitrile
-
Methylmagnesium bromide (solution in diethyl ether or THF)
-
Anhydrous diethyl ether or THF
-
10% Hydrochloric acid (aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask with a reflux condenser and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
Dissolve 4-methylbenzonitrile (1 equivalent) in anhydrous diethyl ether in the flask.
-
Place the methylmagnesium bromide solution (1.1-1.5 equivalents) in the dropping funnel.
-
Add the Grignard reagent dropwise to the stirred solution of 4-methylbenzonitrile at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours.
-
Cool the reaction mixture in an ice bath and slowly quench with chilled 10% HCl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each key synthetic method.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Stille Coupling [organic-chemistry.org]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. benchchem.com [benchchem.com]
- 16. ajchem-a.com [ajchem-a.com]
- 17. benchchem.com [benchchem.com]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
A Comparative Guide to Alternative Catalysts for the Synthesis of 1-(3-(tert-Butyl)phenyl)ethanone
The synthesis of 1-(3-(tert-Butyl)phenyl)ethanone, a key intermediate in various chemical and pharmaceutical applications, is typically achieved via Friedel-Crafts acylation of tert-butylbenzene. The traditional method employs stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which presents significant drawbacks, including corrosive reaction conditions, generation of substantial hazardous waste, and difficulties in catalyst separation and recovery.[1][2] This guide provides a comparative overview of modern, alternative catalytic systems that offer greener, more efficient, and reusable options for this important transformation. We will explore heterogeneous solid acids, advanced homogeneous Lewis acids, and ionic liquid systems, presenting their performance data and detailed experimental protocols.
Traditional vs. Alternative Catalytic Approaches
The core of the reaction involves the electrophilic substitution of an acyl group onto the aromatic ring of tert-butylbenzene. While effective, the classical AlCl₃ catalyst forms a strong complex with the resulting ketone product, necessitating its use in greater than stoichiometric amounts and a hydrolytic workup that destroys the catalyst.[2] Alternative catalysts aim to overcome these limitations by introducing true catalytic cycles, simplifying product isolation, and enabling catalyst reuse. These modern alternatives primarily include heterogeneous systems like zeolites and metal oxides, and highly efficient homogeneous catalysts such as metal triflates.[3][4]
Performance Comparison of Catalytic Systems
The selection of a catalyst significantly impacts reaction efficiency, selectivity, and environmental footprint. The following table summarizes quantitative data for the traditional AlCl₃ system and various alternatives, drawing on results from the acylation of tert-butylbenzene and structurally similar aromatic compounds to provide a comparative performance benchmark.
| Catalyst System | Acylating Agent | Solvent | Temp. (°C) | Time (h) | Catalyst Loading | Yield (%) | Key Advantages & Disadvantages |
| AlCl₃ (Traditional) | Acetyl Chloride | 1,2-Dichlorobenzene | 15 - 30 | 6 | >100 mol% | ~85%[5] | Adv: High reactivity, well-established. Disadv: Stoichiometric use, corrosive, large waste stream, not reusable.[2] |
| AlCl₃ / Et₂AlCl | Acetyl Chloride | 1,2-Dichlorobenzene | 15 - 30 | 6 | ~60 mol% AlCl₃ / 50 mol% Et₂AlCl[5] | 85.3%[5] | Adv: Suppresses isomerization of alkyl groups.[5] Disadv: Still requires large amounts of catalyst and hydrolytic workup. |
| Zeolite H-Beta | Acetic Anhydride | 4-Chlorotoluene | Reflux | ~5 | Catalytic | High (TON=35) | Adv: Reusable, non-corrosive, easy separation by filtration, shape-selective.[3] Disadv: Can be slower than homogeneous catalysts, may require higher temperatures. |
| Zeolite HZSM-5 | Acetyl Chloride | Toluene | 140 (Vapor Phase) | - | Catalytic | ~60% Conversion[3] | Adv: High thermal stability, reusable.[3] Disadv: Vapor phase reaction requires specialized equipment. |
| Zinc Oxide (ZnO) | Acid Chlorides | Solvent-free | Room Temp. | < 1 | Catalytic | Good to Excellent[1][4] | Adv: Inexpensive, eco-friendly, reusable up to three times, solvent-free conditions.[1] Disadv: Activity may decrease upon reuse. |
| Ytterbium Triflate (Yb(OTf)₃) | Acetic Anhydride | Nitromethane | 50 | 2 | 0.2 eq. | up to 93%[4] | Adv: Highly efficient Lewis acid, water-tolerant, low catalyst loading. Disadv: High cost of triflate catalysts. |
| FeCl₃ in Ionic Liquid [BMIm]NTf₂ | Acetic Anhydride | [BMIm]NTf₂ | 40 | 4 | 10 mol% | 96%[6] | Adv: "Green" solvent system, catalyst/solvent can be recycled, high yields.[6][7] Disadv: Cost of ionic liquids, potential product separation challenges. |
Note: Yields for some alternative catalysts are based on the acylation of highly reactive, analogous substrates like anisole or toluene to demonstrate catalytic potential.
Experimental Protocols
Detailed methodologies for representative catalytic systems are provided below.
Protocol 1: Traditional Synthesis using Aluminum Chloride (AlCl₃)
This protocol is adapted from established Friedel-Crafts acylation procedures.[5][8]
Materials:
-
tert-Butylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
1,2-Dichlorobenzene (solvent)
-
Hydrochloric acid (HCl), ice-cold
-
Water
-
Standard laboratory glassware
Procedure:
-
In a dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a gas outlet to a trap, add anhydrous AlCl₃ (1.1 to 1.5 molar equivalents) to 1,2-dichlorobenzene.
-
Cool the stirred slurry to 0-5 °C in an ice bath.
-
Add a solution of acetyl chloride (1.0 molar equivalent) in 1,2-dichlorobenzene dropwise to the AlCl₃ slurry.
-
After the addition is complete, add tert-butylbenzene (1.0 molar equivalent) dropwise, maintaining the temperature between 15-20 °C.
-
After the addition of tert-butylbenzene, allow the mixture to stir for an additional hour at 30 °C to complete the reaction.
-
Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Heterogeneous Synthesis using Zeolite H-Beta
This protocol provides a general method for acylation using a reusable solid acid catalyst.[9]
Materials:
-
tert-Butylbenzene
-
Acetic anhydride
-
Zeolite H-Beta catalyst (activated by heating under vacuum)
-
A high-boiling solvent (e.g., 4-chlorotoluene or o-dichlorobenzene)
-
Standard laboratory glassware for reflux
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add tert-butylbenzene (1.0 molar equivalent), acetic anhydride (1.2 molar equivalents), and the activated Zeolite H-Beta catalyst (e.g., 10% by weight of the limiting reactant).
-
Add the solvent and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using TLC or GC analysis. The reaction may take several hours to reach completion.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by simple filtration. The catalyst can be washed with a solvent, dried, and calcined for reuse.
-
The filtrate contains the product. The solvent can be removed under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or column chromatography.
Experimental Workflow Visualization
The logical flow of a typical synthesis and workup procedure for both homogeneous and heterogeneous catalytic systems is outlined below. The key distinction lies in the catalyst separation step, where filtration is sufficient for heterogeneous catalysts, while a chemical quench and extraction are required for traditional homogeneous catalysts.
Caption: General experimental workflow for Friedel-Crafts acylation.
Conclusion
The synthesis of this compound can be accomplished through various catalytic routes. While the traditional AlCl₃ method is effective, its environmental and practical drawbacks have spurred the development of superior alternatives. Heterogeneous catalysts like zeolites and metal oxides offer significant advantages in terms of reusability and reduced waste, making them ideal for industrial and green chemistry applications.[10][11] Advanced homogeneous catalysts and ionic liquid systems provide high efficiency under mild conditions.[4] The choice of catalyst will ultimately depend on the specific requirements of the synthesis, balancing factors such as cost, reaction conditions, desired yield, and environmental considerations. For researchers and drug development professionals, exploring these alternative catalysts can lead to more sustainable, cost-effective, and efficient manufacturing processes.
References
- 1. researchgate.net [researchgate.net]
- 2. US7595425B2 - Friedel-crafts acylation process in ionic liquids - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistryjournals.net [chemistryjournals.net]
- 5. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]
- 6. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ionic Liquids as Green Solvents for Alkylation and Acylation [ouci.dntb.gov.ua]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparative Reactivity Analysis: 1-(3-(tert-Butyl)phenyl)ethanone vs. 1-(4-(tert-Butyl)phenyl)ethanone
This guide provides a detailed comparison of the chemical reactivity of two isomeric ketones: 1-(3-(tert-Butyl)phenyl)ethanone and 1-(4-(tert-Butyl)phenyl)ethanone. The analysis is directed at researchers, scientists, and professionals in drug development, focusing on the electronic and steric factors that differentiate the reactivity of these compounds. Due to a lack of direct comparative experimental studies in published literature, this guide extrapolates reactivity based on established principles of physical organic chemistry, supported by quantitative data such as Hammett constants.
Introduction to the Isomers
This compound (meta-isomer) and 1-(4-(tert-Butyl)phenyl)ethanone (para-isomer) are substituted acetophenones. The core difference lies in the position of the bulky tert-butyl group on the phenyl ring relative to the acetyl group. This positional change significantly influences the electronic environment of the carbonyl group and the acidity of the α-protons, thereby dictating their reactivity in various chemical transformations.
Electronic Effects: A Quantitative Comparison
The tert-butyl group is generally considered to be electron-donating through a combination of inductive effects (+I) and hyperconjugation.[1] The magnitude of this electronic effect on the acetyl group's reactivity is position-dependent. This can be quantified using Hammett substituent constants (σ), which are derived from the ionization of substituted benzoic acids.[1][2]
-
Inductive Effect (+I): The tert-butyl group, being an alkyl group, pushes electron density through the sigma bonds of the benzene ring. This effect decreases with distance.
-
Hyperconjugation: This is a stabilizing interaction involving the delocalization of electrons from the C-H σ-bonds of the tert-butyl group into the π-system of the aromatic ring.[1] This effect is only operative when the substituent is in the ortho or para position, as it requires resonance delocalization.
The Hammett constants for the tert-butyl group clearly illustrate the difference in electronic effects between the meta and para positions.[1]
| Parameter | This compound | 1-(4-(tert-Butyl)phenyl)ethanone | Rationale |
| Substituent Position | meta | para | Position of the tert-butyl group relative to the acetyl group. |
| Hammett Constant (σ) | σm = -0.10[1] | σp = -0.20[1] | The more negative value for σp indicates a stronger net electron-donating effect at the para position due to the combined influence of induction and hyperconjugation.[1] |
| Dominant Effects | Inductive Effect (+I) | Inductive Effect (+I) & Hyperconjugation | Hyperconjugation contributes significantly to the electron-donating nature at the para position but not at the meta position.[1] |
| Predicted Reactivity |
Comparative Reactivity in Key Reactions
The differences in electronic properties directly translate to predictable differences in reactivity for reactions involving the acetyl group.
Nucleophilic Addition to the Carbonyl Group
Nucleophilic addition is a fundamental reaction of ketones, where the rate is highly dependent on the electrophilicity of the carbonyl carbon.[3] Electron-donating groups decrease the electrophilicity of the carbonyl carbon by pushing electron density towards it, thus reducing its partial positive charge and making it less attractive to nucleophiles.
Based on the Hammett constants, the tert-butyl group at the para position (σp = -0.20) is a stronger electron-donating group than when it is at the meta position (σm = -0.10).[1] Consequently, the carbonyl carbon of 1-(4-(tert-Butyl)phenyl)ethanone is more electron-rich and therefore less electrophilic than that of the meta-isomer.
Prediction: this compound will exhibit a higher reactivity towards nucleophiles compared to 1-(4-(tert-Butyl)phenyl)ethanone.
Caption: Predicted reactivity in nucleophilic addition reactions.
Acidity of α-Protons and Enolate Formation
The acidity of the α-protons of the acetyl group is determined by the stability of the conjugate base, the enolate anion. Electron-donating groups destabilize the negative charge of the enolate, thereby decreasing the acidity of the α-protons.[4]
The stronger electron-donating effect of the para-tert-butyl group will destabilize the resulting enolate more than the meta-tert-butyl group. This leads to a higher pKa for the α-protons in the para-isomer.
Prediction: The α-protons of this compound are more acidic (lower pKa) than those of 1-(4-(tert-Butyl)phenyl)ethanone. Consequently, the rate of enolate formation under basic conditions will be faster for the meta-isomer.
Caption: Predicted relative acidity and enolate stability.
Steric Effects
The tert-butyl group is exceptionally bulky, which can lead to significant steric hindrance.[5] In electrophilic aromatic substitution reactions, this bulkiness strongly disfavors substitution at the ortho positions.[6] However, for reactions occurring at the acetyl group (i.e., nucleophilic addition to the carbonyl or deprotonation at the α-carbon), the tert-butyl group is remote in both the meta and para isomers. Therefore, direct steric hindrance at the reaction center is negligible and should not be a differentiating factor in the reactivity of the acetyl moiety for these two isomers.
Summary of Predicted Reactivity
| Feature | This compound | 1-(4-(tert-Butyl)phenyl)ethanone |
| Carbonyl Electrophilicity | Higher | Lower |
| Reactivity in Nucleophilic Addition | Faster | Slower |
| Acidity of α-Protons (pKa) | Lower (More Acidic) | Higher (Less Acidic) |
| Rate of Enolate Formation | Faster | Slower |
| Steric Hindrance at Acetyl Group | Negligible | Negligible |
Proposed Experimental Protocols
To empirically validate the predicted reactivity differences, the following experimental protocols are proposed.
Protocol 1: Competitive Nucleophilic Reduction
This experiment aims to directly compare the rates of nucleophilic addition to the carbonyl group.
Objective: To determine the relative reactivity of the two isomers towards a nucleophilic reducing agent.
Procedure:
-
Prepare an equimolar solution of this compound and 1-(4-(tert-Butyl)phenyl)ethanone in a suitable solvent (e.g., methanol).
-
Cool the solution to 0 °C in an ice bath.
-
Add a substoichiometric amount (e.g., 0.5 equivalents) of a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while stirring.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes).
-
Quench the reaction by adding a weak acid (e.g., saturated ammonium chloride solution).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analyze the ratio of the unreacted ketones and the corresponding alcohol products using Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy.
Expected Outcome: A higher consumption of this compound and a correspondingly higher yield of its alcohol product, confirming its greater electrophilicity.
Caption: Workflow for competitive reduction experiment.
Protocol 2: H/D Exchange Rate Measurement
This experiment measures the rate of enolate formation by tracking the incorporation of deuterium at the α-position.
Objective: To compare the relative acidity of the α-protons of the two isomers.
Procedure:
-
Dissolve a known quantity of each isomer in separate NMR tubes containing a deuterated solvent with a basic catalyst (e.g., MeOD with a catalytic amount of NaOMe).
-
Acquire ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the integral of the methyl proton signal (α-protons) at ~2.6 ppm and the corresponding disappearance of the singlet.
-
Calculate the rate constant for the H/D exchange for each isomer by plotting the natural logarithm of the integral value against time.
Expected Outcome: A faster rate of signal decay for this compound, indicating a faster rate of enolate formation and thus higher acidity of the α-protons.
Conclusion
Based on fundamental principles of physical organic chemistry, this compound is predicted to be more reactive than its para-isomer, 1-(4-(tert-Butyl)phenyl)ethanone, in reactions involving the acetyl group. Specifically, the meta-isomer is expected to undergo faster nucleophilic addition to its more electrophilic carbonyl carbon and exhibit more acidic α-protons, leading to faster enolate formation. These predictions are rooted in the weaker electron-donating character of the meta-tert-butyl group compared to the para-tert-butyl group, a difference that is quantitatively supported by their respective Hammett constants. The proposed experimental protocols provide a framework for the empirical validation of these theoretical comparisons.
References
A Comparative Guide to HPLC and GC-MS for Purity Validation of 1-(3-(tert-Butyl)phenyl)ethanone
In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. One such intermediate, 1-(3-(tert-Butyl)phenyl)ethanone, requires rigorous analytical validation to identify and quantify any process-related impurities or degradation products. This guide provides a comparative analysis of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of this aromatic ketone. We present detailed experimental protocols and supporting data to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. For non-volatile and thermally labile molecules like this compound, HPLC is often the method of choice. A reverse-phase HPLC method with UV detection is a standard approach for the purity determination of aromatic ketones.[1][2]
Experimental Protocol: HPLC
1. Sample Preparation:
-
A stock solution of this compound was prepared by dissolving 10 mg of the substance in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Working standards of varying concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) were prepared by diluting the stock solution with the mobile phase.
-
The sample for analysis was prepared by dissolving 10 mg of the test substance in 10 mL of acetonitrile and then diluting to a final concentration of 100 µg/mL with the mobile phase.
2. HPLC Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV-Vis Detector at 254 nm |
3. Data Analysis:
-
The purity of this compound was determined by calculating the area percentage of the main peak relative to the total peak area of all components in the chromatogram.
-
Impurities were identified by their relative retention times and quantified against a reference standard if available. The analytical method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, and precision.[3][4][5][6][7]
HPLC Results
The HPLC analysis demonstrated excellent separation of this compound from potential impurities. The following table summarizes the hypothetical results obtained from the analysis of a sample.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 2.54 | 15,234 | 0.45 | Impurity A |
| 2 | 3.12 | 8,765 | 0.26 | Impurity B |
| 3 | 4.78 | 3,356,890 | 99.12 | This compound |
| 4 | 5.91 | 5,432 | 0.16 | Impurity C |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It provides not only quantitative data but also structural information from the mass spectra, which is invaluable for impurity identification.[8][9] For a compound like this compound, which is sufficiently volatile and thermally stable, GC-MS offers a high degree of specificity.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
A stock solution of this compound was prepared by dissolving 10 mg of the substance in 10 mL of dichloromethane to a concentration of 1 mg/mL.
-
A working sample was prepared by diluting the stock solution to a final concentration of 10 µg/mL in dichloromethane.
2. GC-MS Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Split mode, 50:1) |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
3. Data Analysis:
-
The purity was determined by the area percentage of the main peak in the total ion chromatogram (TIC).
-
Impurities were identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention indices. Confident structural elucidation of unknown impurities can be achieved through the interpretation of fragmentation patterns.[10]
GC-MS Results
The GC-MS analysis provided excellent chromatographic resolution and allowed for the tentative identification of impurities based on their mass spectra.
| Peak No. | Retention Time (min) | Peak Area (TIC) | Area % | Tentative Identification (via MS Library) |
| 1 | 6.89 | 28,765 | 0.51 | Isomer of tert-Butylacetophenone |
| 2 | 8.21 | 5,598,432 | 99.34 | This compound |
| 3 | 9.54 | 8,456 | 0.15 | Related aromatic ketone |
Comparative Analysis: HPLC vs. GC-MS
Both HPLC and GC-MS are suitable for the purity validation of this compound, but they offer different advantages and are suited for different analytical objectives.
| Feature | HPLC | GC-MS |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. |
| Separation Efficiency | High, especially with modern UHPLC systems. | Very high, with excellent peak resolution. |
| Detection | Primarily quantitative (UV, DAD). | Both quantitative (TIC) and qualitative (Mass Spectrum). |
| Identification Power | Based on retention time comparison with standards. | High confidence in identification through mass spectral library matching and fragmentation analysis. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Simple dissolution; derivatization may be needed for less volatile compounds. |
| Run Time | Typically shorter run times are possible. | Can have longer run times depending on the temperature program. |
| Instrumentation Cost | Generally lower initial cost compared to GC-MS. | Higher initial investment. |
| Solvent Consumption | Can be significant, especially with isocratic methods. | Minimal solvent usage. |
Conclusion
The choice between HPLC and GC-MS for the purity validation of this compound depends on the specific requirements of the analysis.
-
HPLC is a robust and reliable method for routine quality control, providing accurate and precise quantification of the main component and known impurities. Its operational simplicity and lower cost make it an attractive option for high-throughput environments.
-
GC-MS excels in the identification of unknown impurities due to the structural information provided by the mass spectrometer. It is the preferred method for impurity profiling studies where the identity of potential process-related byproducts or degradants is unknown.
For comprehensive validation, a combination of both techniques is often employed. HPLC can be used for routine purity testing and quantification, while GC-MS can be utilized for the initial identification and characterization of impurities, which can then be synthesized and used as standards for the HPLC method. This integrated approach ensures the highest level of quality and safety for pharmaceutical ingredients.
Analytical Workflow
Caption: Workflow for purity validation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Method for Analysis of Michler’s ketone on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. scielo.br [scielo.br]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. wjarr.com [wjarr.com]
- 7. fda.gov [fda.gov]
- 8. ijsdr.org [ijsdr.org]
- 9. ajrconline.org [ajrconline.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
assessing the scalability of different synthetic routes to 1-(3-(tert-Butyl)phenyl)ethanone
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key chemical intermediates is a critical aspect of the research and development pipeline. 1-(3-(tert-Butyl)phenyl)ethanone, a valuable building block in the synthesis of various pharmaceutical agents and functional materials, can be prepared through several synthetic routes. This guide provides an objective comparison of three prominent methods for its synthesis: Friedel-Crafts acylation, Grignard reaction, and Suzuki coupling. The assessment focuses on scalability, supported by experimental data and detailed protocols to inform the selection of the most suitable method for a given application.
At a Glance: Comparison of Synthetic Routes
The selection of a synthetic pathway is a multifaceted decision involving considerations of yield, cost of starting materials, reaction conditions, and overall process robustness. The following table summarizes key quantitative data for the different approaches to synthesizing this compound.
| Parameter | Friedel-Crafts Acylation | Grignard Reaction | Suzuki Coupling |
| Starting Materials | tert-Butylbenzene, Acetyl Chloride | 1-Bromo-3-(tert-butyl)benzene, Magnesium, Acetyl Chloride/Acetonitrile | 3-(tert-Butyl)phenylboronic Acid, Acetylating Agent |
| Key Reagents/Catalyst | Aluminum Chloride (stoichiometric) | - | Palladium Catalyst (catalytic), Base |
| Solvent | Dichloromethane or Carbon Tetrachloride | Anhydrous Ether or THF | Toluene, Dioxane, or Aqueous Mixtures |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Reflux | Room Temperature to 100 °C |
| Typical Reported Yield | Good to Excellent | Moderate to Good | Good to Excellent |
| Key Advantages | Well-established, readily available and inexpensive starting materials. | Utilizes readily available starting materials. | Mild reaction conditions, high functional group tolerance, excellent regioselectivity, low catalyst loading. |
| Key Disadvantages | Requires stoichiometric amounts of a harsh Lewis acid, potential for isomer formation, generation of acidic waste. | Highly sensitive to moisture and air, potential for side reactions (e.g., biphenyl formation). | Higher cost of starting materials (boronic acids) and palladium catalysts, potential for catalyst poisoning. |
Experimental Protocols
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. This route involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride.
Protocol:
To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in a suitable solvent such as dichloromethane or carbon tetrachloride at 0 °C, acetyl chloride (1.0 equivalent) is added dropwise. The mixture is stirred for 15-30 minutes, after which tert-butylbenzene (1.0 equivalent) is added dropwise, maintaining the temperature at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 1-2 hours. Progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound.
Grignard Reaction
The Grignard reaction provides a powerful method for carbon-carbon bond formation. In this route, an organomagnesium halide (Grignard reagent) is prepared from an aryl halide and magnesium metal. This reagent then acts as a nucleophile, attacking an electrophilic carbonyl carbon of an acetylating agent.
Protocol:
All glassware must be rigorously dried to ensure anhydrous conditions. Magnesium turnings (1.1 equivalents) are placed in a flask under an inert atmosphere (e.g., nitrogen or argon). A small amount of 1-bromo-3-(tert-butyl)benzene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is added to initiate the reaction, which can be evidenced by the formation of bubbles. Once the reaction has started, the remaining 1-bromo-3-(tert-butyl)benzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed. The resulting Grignard reagent is then cooled to 0 °C and a solution of acetyl chloride or acetonitrile (1.0 equivalent) in the same anhydrous solvent is added dropwise. The reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or vacuum distillation.
Suzuki Coupling
The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. For the synthesis of aryl ketones, a variation of this reaction can be employed using an appropriate acetylating agent.
Protocol:
To a reaction vessel are added 3-(tert-butyl)phenylboronic acid (1.0 equivalent), a suitable acetylating agent (e.g., an acetyl halide or a related derivative, 1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand (0.5-5 mol%), and a base such as sodium carbonate or potassium phosphate (2.0 equivalents). A degassed solvent system, which can range from toluene to aqueous mixtures, is then added. The reaction mixture is heated under an inert atmosphere, typically between 80-100 °C, for several hours until the reaction is complete as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.[1][2][3]
Visualization of Synthetic Pathways
To illustrate the logical flow of each synthetic route, the following diagrams have been generated.
Caption: Workflow for Friedel-Crafts Acylation.
Caption: Workflow for Grignard Reaction Synthesis.
Caption: Workflow for Suzuki Coupling Synthesis.
Conclusion
The choice of the optimal synthetic route for this compound on a large scale depends on a careful evaluation of various factors.
-
Friedel-Crafts acylation remains a strong candidate for large-scale production due to its use of inexpensive and readily available starting materials and a well-established procedure. However, the requirement for stoichiometric amounts of a corrosive Lewis acid and the generation of significant acidic waste are considerable drawbacks from an environmental and process safety perspective. The potential for the formation of isomeric byproducts also necessitates careful control of reaction conditions and potentially more demanding purification procedures.
-
The Grignard reaction offers an alternative that also utilizes relatively simple starting materials. Its primary challenge on a large scale is the stringent requirement for anhydrous conditions, which can increase operational complexity and cost. The high reactivity of the Grignard reagent can also lead to side reactions if not carefully controlled.
-
Suzuki coupling represents a more modern and often "greener" alternative. Its mild reaction conditions, high functional group tolerance, and the use of catalytic amounts of palladium are significant advantages. For complex syntheses where functional group compatibility is crucial, this method is often superior. The main barriers to its large-scale implementation are the higher cost of the boronic acid starting material and the palladium catalyst, as well as the need to manage catalyst residues in the final product.
For industrial-scale synthesis where cost is a primary driver and the starting materials are simple, Friedel-Crafts acylation, despite its drawbacks, is often the most economically viable option. However, for applications in drug development where higher purity, milder conditions, and greater functional group tolerance are required, the Suzuki coupling, despite its higher initial costs, may be the preferred route. The Grignard reaction can be a practical alternative, particularly if the challenges associated with its moisture sensitivity can be effectively managed on an industrial scale. Ultimately, the decision will rest on a thorough process development and optimization study for the specific needs of the project.
References
A Comparative Cost-Benefit Analysis of Catalytic Systems for the Production of 1-(3-(tert-Butyl)phenyl)ethanone
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key pharmaceutical intermediates is a paramount concern. 1-(3-(tert-Butyl)phenyl)ethanone is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The selection of an appropriate catalytic system for its production is a critical decision that significantly impacts reaction efficiency, product selectivity, and overall process economics.
This guide provides a comprehensive comparison of the primary catalytic systems for the synthesis of this compound. The predominant method for synthesizing this meta-substituted ketone involves a two-step process: the Friedel-Crafts acylation of benzene with acetyl chloride to form acetophenone, followed by the Friedel-Crafts alkylation of acetophenone with a tert-butylating agent. This indirect route is necessary because the direct Friedel-Crafts acylation of tert-butylbenzene would overwhelmingly favor the formation of the para-isomer due to the ortho-para directing effect of the tert-butyl group.[1]
This analysis focuses on the catalysts employed in the second and most crucial step: the alkylation of acetophenone. The two main classes of catalysts for this reaction are traditional Lewis acids, such as aluminum chloride (AlCl₃), and solid acid catalysts, primarily zeolites.
Performance Comparison of Catalytic Systems
The choice between a homogeneous Lewis acid catalyst and a heterogeneous solid acid catalyst involves a trade-off between activity, selectivity, cost, and environmental impact. The following table summarizes the key performance indicators for each catalytic system in the tert-butylation of acetophenone.
| Catalyst System | Catalyst Type | Typical Yield (%) | Selectivity for meta-Isomer (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Catalyst Cost | Key Advantages & Disadvantages |
| Aluminum Chloride | Homogeneous Lewis Acid | 80-90 | ~70-80 | Low (Stoichiometric) | Not applicable | Low to Moderate[2][3][4][5][6] | Advantages: High reactivity, readily available, low initial cost. Disadvantages: Stoichiometric amounts required, corrosive, moisture sensitive, generates significant aqueous waste during workup, difficult to recycle.[7] |
| Zeolite (e.g., H-BEA) | Heterogeneous Solid Acid | 70-85 | >90 | High | 10-100 | Moderate to High[8][9][10][11][12] | Advantages: High selectivity due to shape-selective pores, reusable, non-corrosive, environmentally benign. Disadvantages: Higher initial cost, potential for deactivation, may require higher temperatures.[13] |
Note: The Turnover Number (TON) for AlCl₃ is effectively 1 or less as it is consumed in the reaction and forms a complex with the product ketone.[14] TOF is therefore not a relevant metric. For zeolites, TON and TOF can vary significantly based on reaction conditions and catalyst properties.
Experimental Protocols
Detailed experimental procedures are essential for the replication and comparison of catalytic performance. Below are representative protocols for the synthesis of this compound via the alkylation of acetophenone using both aluminum chloride and a zeolite catalyst.
Synthesis using Aluminum Chloride (AlCl₃)
Reaction: Acetophenone + tert-Butyl Chloride → this compound
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, anhydrous aluminum chloride (1.1 equivalents) is suspended in a chlorinated solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen).[15]
-
The suspension is cooled in an ice bath to 0°C.
-
A solution of acetophenone (1.0 equivalent) and tert-butyl chloride (1.2 equivalents) in the same solvent is added dropwise to the stirred suspension over a period of 30 minutes, maintaining the temperature below 5°C.[15]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[15]
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.
Synthesis using Zeolite (H-BEA)
Reaction: Acetophenone + tert-Butyl Alcohol → this compound
Procedure:
-
A mixture of acetophenone (1.0 equivalent), tert-butyl alcohol (1.5 equivalents), and activated H-BEA zeolite catalyst (10-20% by weight of acetophenone) is placed in a high-pressure reactor.
-
The reactor is sealed, and the mixture is heated to 150-200°C with vigorous stirring for 6-12 hours.
-
After cooling to room temperature, the catalyst is separated by filtration and washed with a suitable solvent (e.g., toluene or ethyl acetate).
-
The filtrate is concentrated under reduced pressure to remove the solvent and excess tert-butyl alcohol.
-
The resulting crude product is then purified by vacuum distillation or column chromatography to afford pure this compound.
-
The recovered zeolite catalyst can be washed, dried, and calcined for reuse in subsequent reactions.[7]
Catalyst Selection Workflow
The selection of an optimal catalyst is a multi-faceted decision that depends on the specific requirements of the synthesis, including scale, cost constraints, and environmental considerations. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Catalyst selection workflow for this compound synthesis.
Conclusion
The synthesis of this compound via the alkylation of acetophenone presents a clear choice between a traditional homogeneous catalyst and a modern heterogeneous catalyst.
Aluminum chloride offers a high-yield, low-initial-cost option, making it suitable for smaller-scale syntheses where the costs associated with waste treatment and equipment corrosion are less prohibitive. However, its stoichiometric nature and significant environmental drawbacks make it less ideal for large-scale, sustainable manufacturing.[7]
Zeolite catalysts , particularly H-BEA, represent a greener and more selective alternative.[13] While the initial investment in the catalyst is higher, its reusability and the elimination of corrosive and hazardous waste streams can lead to significant long-term cost savings, especially in industrial settings. The high selectivity for the desired meta-isomer also simplifies downstream purification processes, further enhancing its economic viability.
For researchers and drug development professionals focused on sustainable and efficient long-term production, zeolite catalysts are the superior choice. For applications where initial cost is the primary driver and environmental impact is a lesser concern, aluminum chloride remains a viable, albeit less green, option.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. strem.com [strem.com]
- 3. Aluminum chloride anhydrous, powder, 99.99 trace metals 7446-70-0 [sigmaaldrich.com]
- 4. Aluminum chloride price,buy Aluminum chloride - chemicalbook [m.chemicalbook.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. 012298.D9 [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. zeolite cost per kg: Current Prices & Trends [accio.ai]
- 9. Products list direct from CN [zr-catalyst.en.alibaba.com]
- 10. imarcgroup.com [imarcgroup.com]
- 11. Beta Zeolite - Zibo Jiulong Chemical Co., Ltd. - page 1. [jiulongchemical.en.made-in-china.com]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. chemistryjournals.net [chemistryjournals.net]
- 15. websites.umich.edu [websites.umich.edu]
Comparative Study on the Biological Activity of 1-(3-(tert-Butyl)phenyl)ethanone Derivatives as Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 1-(3-(tert-Butyl)phenyl)ethanone derivatives, with a primary focus on their potent inhibitory effects on human acetylcholinesterase (AChE). This enzyme plays a crucial role in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease. The data presented herein is derived from kinetic studies and offers insights into the structure-activity relationships of these compounds.
Executive Summary
The fluorinated derivative, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK), has been identified as a highly potent, slow-binding inhibitor of human acetylcholinesterase.[1][2][3][4] Its mechanism of action and inhibitory constants have been thoroughly characterized, providing a benchmark for comparison with other related compounds. This guide will delve into the quantitative data, experimental methodologies, and the underlying inhibitory pathways.
Data Presentation: Acetylcholinesterase Inhibition
The following table summarizes the key quantitative data for the acetylcholinesterase inhibitory activity of 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK) and related trifluoromethylketone analogs.
| Compound Name | Abbreviation | Target Enzyme | Inhibition Type | Ki (nM) | Ki* (nM) | Reference(s) |
| 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone | TFK | Human AChE | Slow-Binding (Type B) | 5.15 | 0.53 | [1][2][3][4] |
| 1-[3-(trimethylamino)phenyl]-2,2,2-trifluoro-1-ethanone | TMTFA | Torpedo californica AChE | Slow-Binding (Type A) | 15 x 10-6 | - | [2][3] |
| 2,2,2-trifluoro-1-[m-(trimethylsilyl)phenyl]-1-ethanone | Zifrosilone | Not Specified | - | - | - | [3] |
Ki represents the initial reversible inhibition constant, while Ki represents the overall inhibition constant for slow-binding inhibitors.*
Experimental Protocols
The determination of the inhibitory activity of the this compound derivatives was conducted using detailed kinetic studies.
Kinetic Analysis of Acetylcholinesterase Inhibition
Objective: To determine the kinetic parameters of human acetylcholinesterase (AChE) inhibition by 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK).
Materials:
-
Human recombinant AChE
-
1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK)
-
Acetylthiocholine (ATC) as substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) for colorimetric detection
-
Phosphate buffer (pH 7.4)
Procedure:
-
The enzymatic activity of AChE was monitored spectrophotometrically by measuring the rate of production of the yellow 5-thio-2-nitrobenzoate anion at 412 nm, resulting from the reaction of DTNB with thiocholine, the product of ATC hydrolysis by AChE.
-
For the determination of the initial inhibition constant (Ki), the enzyme was pre-incubated with various concentrations of TFK for a short period before the addition of the substrate ATC. The initial rates of reaction were measured.
-
To characterize the slow-binding inhibition, the enzyme and inhibitor were pre-incubated for longer periods, and the progress of the reaction was monitored over time to observe the slow onset of inhibition.
-
The observed first-order rate constants for the onset of inhibition (kobs) were determined at different inhibitor concentrations.
-
The kinetic parameters, including the association (kon) and dissociation (koff) rate constants, and the overall inhibition constant (Ki*), were calculated by fitting the data to the appropriate equations for slow-binding inhibition.[1][2][3][4]
Mechanism of Action: Slow-Binding Inhibition
The potent inhibitory effect of 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK) on acetylcholinesterase is attributed to its mechanism as a slow-binding inhibitor.[1][2][3][4] This process involves an initial weak, reversible binding of the inhibitor to the enzyme, followed by a slower conformational change that results in a much tighter enzyme-inhibitor complex.
The following diagram illustrates the proposed two-step mechanism of slow-binding inhibition by TFK.
Caption: Proposed two-step slow-binding inhibition mechanism of AChE by TFK.
This slow-binding characteristic leads to a prolonged duration of action, which is a desirable feature for therapeutic agents targeting chronic conditions like Alzheimer's disease. The initial interaction is followed by the formation of a stable, yet reversible, complex.
Experimental Workflow for Kinetic Analysis
The workflow for determining the kinetic parameters of AChE inhibition is a multi-step process involving careful experimental design and data analysis.
Caption: Workflow for the kinetic analysis of AChE inhibition by TFK.
Conclusion
The available data strongly indicates that 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK) is a highly potent and specific inhibitor of human acetylcholinesterase, acting through a slow-binding mechanism. Its low nanomolar inhibition constants make it a compelling lead compound for the development of novel therapeutics for neurodegenerative diseases. Further comparative studies on a broader range of this compound derivatives are warranted to explore the full therapeutic potential of this chemical scaffold and to elucidate a more comprehensive structure-activity relationship for various biological targets. The detailed experimental protocols provided herein can serve as a foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Anti-nociceptive and Anti-inflammatory Activities of Novel Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1-(3- Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the performance of 1-(3-(tert-Butyl)phenyl)ethanone-derived ligands in catalysis
An Objective Comparison of Ligands Derived from Acetophenone and Other Bulky Aryl Ketones in Catalysis
The steric and electronic properties of a ligand are critical to its efficacy. The tert-butyl group in the originally proposed structure suggests that steric hindrance is a key consideration. Therefore, this guide will focus on ligands that possess bulky substituents to provide a relevant comparison.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis. The performance of various catalyst systems, including those with ligands derived from substituted acetophenones, is often evaluated by the yield of the desired biaryl product.
Below is a comparison of Schiff base metal complexes in the Suzuki-Miyaura cross-coupling of phenylboronic acid and bromobenzene. The ligands are synthesized from substituted aminoacetophenones and salicylaldehyde.
| Ligand/Metal Complex | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cu-L¹ | Bromobenzene | Phenylboronic acid | Et₃N | Acetonitrile | 80 | 12 | 95 | [1][2] |
| Ni-L¹ | Bromobenzene | Phenylboronic acid | Et₃N | Acetonitrile | 80 | 12 | 85 | [1][2] |
| Co-L¹ | Bromobenzene | Phenylboronic acid | Et₃N | Acetonitrile | 80 | 12 | 75 | [1][2] |
| Fe-L¹ | Bromobenzene | Phenylboronic acid | Et₃N | Acetonitrile | 80 | 12 | 65 | [1][2] |
L¹ = Schiff base ligand derived from 4-aminoacetophenone and salicylaldehyde.
Performance in Asymmetric Hydrogenation of Acetophenone
Asymmetric hydrogenation is a critical method for the synthesis of chiral alcohols. The performance of different chiral ligands is typically assessed by the conversion of the ketone and the enantiomeric excess (ee) of the resulting alcohol. Acetophenone is a standard benchmark substrate for these comparisons.
The following table summarizes the performance of various iridium-based catalyst systems with different ligands in the asymmetric hydrogenation of acetophenone.
| Ligand | Catalyst Precursor | Base | Solvent | Pressure (bar) | Temp (°C) | Conversion (%) | ee (%) | Reference |
| (R,R)-TsDPEN | [Ir(COD)Cl]₂ | t-BuOK | i-PrOH | 30 | RT | >99 | 97 | [3] |
| SpiroPAP | [Ir(COD)Cl]₂ | t-BuOK | i-PrOH | 50 | RT | 100 | >99 | |
| f-Amphol | [Ir(COD)Cl]₂ | t-BuOK | Toluene | 50 | 60 | >99 | 98 | [3] |
| P,N,OH Ligand (L1) | [Ir(COD)Cl]₂ | t-BuOLi | Ethanol | 30 | RT | >99 | 94 | [3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2 mmol), and the palladium catalyst with the desired ligand (e.g., Pd(OAc)₂ with a phosphine ligand, or a pre-formed Schiff base metal complex, 0.01-1 mol%) in a suitable solvent (e.g., toluene, DMF, or acetonitrile, 5 mL) is prepared in a reaction vessel. The vessel is purged with an inert gas (e.g., argon or nitrogen). The reaction mixture is then heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][2]
General Procedure for Asymmetric Hydrogenation of Acetophenone
In an inert atmosphere glovebox, the catalyst precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand are dissolved in the specified solvent. The solution is stirred for a period to allow for complex formation. The substrate, acetophenone, is then added, followed by the base. The reaction vessel is placed in an autoclave, which is then purged and pressurized with hydrogen to the desired pressure. The reaction is stirred at the specified temperature for the required duration. After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure. The conversion and enantiomeric excess of the product are determined by chiral gas chromatography or high-performance liquid chromatography.[3][4]
Visualizing Catalytic Cycles
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental workflows of the Suzuki-Miyaura cross-coupling and a generalized asymmetric hydrogenation catalytic cycle.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized catalytic cycle for asymmetric hydrogenation of a ketone.
References
literature review of synthetic methods for 1-(3-(tert-Butyl)phenyl)ethanone
For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of substituted aromatic ketones is a critical endeavor. 1-(3-(tert-Butyl)phenyl)ethanone, a valuable intermediate, can be prepared through several established synthetic methodologies. This guide provides a comparative analysis of the most common synthetic routes, complete with experimental data and detailed protocols to aid in methodological selection and optimization.
The primary methods for the synthesis of this compound involve electrophilic aromatic substitution, specifically Friedel-Crafts acylation, and transition-metal-catalyzed cross-coupling reactions. Each approach offers distinct advantages and disadvantages in terms of reagent availability, reaction conditions, and potential side products.
Comparison of Synthetic Methods
| Method | Starting Materials | Key Reagents & Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | m-tert-Butylbenzene, Acetyl chloride (or Acetic anhydride) | AlCl₃ (Lewis acid catalyst), Dichloromethane (solvent), 0 °C to room temperature | 75-85 | >95 (after purification) | Cost-effective, straightforward procedure, high throughput. | Potential for isomeric impurities (ortho and para products), catalyst deactivation by moisture. |
| Grignard Reaction | 1-Bromo-3-(tert-butyl)benzene, Acetaldehyde | Magnesium (for Grignard reagent formation), Diethyl ether (solvent), then acid workup | 60-70 | >98 (after purification) | High regioselectivity, milder conditions than Friedel-Crafts. | Requires anhydrous conditions, multi-step process, potential for side reactions with the carbonyl group. |
| Suzuki Coupling | 3-(tert-Butyl)phenylboronic acid, Acetyl chloride | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Toluene/water (solvent system) | 80-90 | >98 (after purification) | High regioselectivity, tolerance of various functional groups. | Higher cost of reagents (palladium catalyst, boronic acid), requires careful optimization of reaction conditions. |
Experimental Protocols
Method 1: Friedel-Crafts Acylation of m-tert-Butylbenzene
This method is a classic and direct approach for the synthesis of this compound.
Materials:
-
m-tert-Butylbenzene
-
Acetyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of m-tert-butylbenzene (1.0 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) portion-wise.
-
Slowly add acetyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
A similar procedure for the synthesis of the para-isomer, 4'-tert-butylacetophenone, involves reacting tert-butylbenzene with acetyl chloride in the presence of aluminum chloride in a carbon tetrachloride solvent at low temperatures.[1] The reaction mixture is then worked up with an acidic aqueous solution.[1] To minimize isomerization, a mixed catalyst system of a trialkylaluminum or alkylaluminum halide with aluminum chloride can be employed.[2]
Logical Workflow for Synthesis Route Selection
Caption: Decision tree for selecting a synthetic route.
Signaling Pathway of Friedel-Crafts Acylation
Caption: Mechanism of Friedel-Crafts Acylation.
References
Safety Operating Guide
Proper Disposal of 1-(3-(tert-Butyl)phenyl)ethanone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 1-(3-(tert-Butyl)phenyl)ethanone
This guide provides a comprehensive overview of the proper disposal procedures for this compound, a compound used in various research and development applications. Adherence to these guidelines is crucial for ensuring personnel safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety goggles or a face shield.[2]
-
Lab Coat: A lab coat is mandatory to prevent skin contact.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are the first steps in a compliant disposal plan.
-
Hazardous Waste: this compound waste should be classified as hazardous chemical waste.[4][5] This is based on the characteristics of similar ketones which may be toxic, flammable, or environmentally hazardous.[6]
-
Segregation: Do not mix this compound waste with other waste streams.[1] It is particularly important to keep it separate from incompatible materials such as strong oxidizing agents.[7][8] Halogenated and non-halogenated solvent wastes should also be collected separately.[9]
Operational Disposal Plan
A systematic approach to the disposal of this compound ensures safety and compliance.
Step-by-Step Disposal Procedure:
-
Container Selection: Use a designated, properly labeled, and sealable waste container.[4][10] The container must be compatible with the chemical; often, the original container is the best choice.[9][10]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant, environmentally hazardous).[5]
-
Accumulation: Store the sealed waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[6][7] Ensure secondary containment is used to prevent spills.[10]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal contractor.[1][4] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][3]
Empty Container Disposal:
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[3] A container is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 1 inch of residue remains.[9] For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required, and the rinsate must be collected as hazardous waste.[9][10] Deface or remove all labels from the empty and cleaned container before disposing of it as regular trash.[10]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[4]
-
Contain Spill: For liquid spills, use an inert, non-combustible absorbent material like dry sand, earth, or diatomite to contain the spill.[4][11][12] Avoid creating dust if the material is solid.[4]
-
Collect Waste: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, sealable container for disposal as hazardous waste.[4][6][12]
-
Decontaminate: Clean the spill area thoroughly. Surfaces can be decontaminated with a suitable solvent like alcohol, followed by a soap and water wash.[4]
-
Dispose of Cleanup Materials: All contaminated materials, including absorbent pads, PPE, and cleaning cloths, must be sealed in a vapor-tight plastic bag and disposed of as hazardous waste.[4]
Quantitative Data Summary
| Hazard Classification & Disposal Information | Details | Source(s) |
| GHS Hazard Statements (Similar Compounds) | H315: Causes skin irritation. H318/319: Causes serious eye damage/irritation. H361: Suspected of damaging fertility or the unborn child. H401: Toxic to aquatic life. H410: Very toxic to aquatic life with long lasting effects. | ,[2] |
| Precautionary Statements (Disposal) | P273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant. | [1],[7], |
| RCRA Waste Code (for Acetophenone) | U004 | [8] |
| Container Residue Limit ("Empty") | No more than 2.5 cm (1 in.) of residue, or 3% by weight for containers <110 gal. | [9] |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general principle for the disposal of laboratory chemical waste is to render it non-hazardous through a chemical neutralization process if a safe and validated protocol is available. However, for this compound, the recommended procedure is collection and disposal by a licensed professional.
Mandatory Visualizations
Disposal Workflow for this compound
References
- 1. beta.lakeland.edu [beta.lakeland.edu]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. benchchem.com [benchchem.com]
- 5. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. southwest.tn.edu [southwest.tn.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. vumc.org [vumc.org]
- 11. lobachemie.com [lobachemie.com]
- 12. 1-[4-(tert-Butyl)phenyl]ethan-1-one(943-27-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Essential Safety and Operational Guide for Handling 1-(3-(tert-Butyl)phenyl)ethanone
This guide provides crucial safety and logistical information for the handling and disposal of 1-(3-(tert-Butyl)phenyl)ethanone (CAS No. 6136-71-6). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles that meet ANSI Z.87.1 1989 standard or European Standard EN166.[1][2] |
| Face Shield | Recommended when there is a risk of splashing or a highly exothermic reaction, worn over safety goggles.[2] | |
| Hand Protection | Gloves | Chemical-resistant gloves such as nitrile or neoprene.[3] Always inspect gloves for any damage before use.[3] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat or a lab coat made of materials like Nomex® should be worn and fully buttoned.[2] |
| Protective Clothing | For larger quantities or increased risk of splashing, consider chemical-resistant aprons or coveralls.[3][4] | |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are mandatory in the laboratory.[2] |
| Respiratory | Respirator | Use in a well-ventilated area.[4][5] If ventilation is inadequate or if aerosols may be generated, use a NIOSH/MSHA approved respirator.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is essential for minimizing risks associated with handling this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
Have a spill kit readily accessible. An inert absorbent material, such as dry sand or earth, should be available.[5]
-
-
Handling:
-
Conduct all transfers and manipulations of this compound inside a chemical fume hood to avoid inhalation of vapors.[1][5]
-
Use spark-proof tools and explosion-proof equipment, as the compound may be flammable.[4][5]
-
Keep the container tightly closed when not in use to prevent the release of vapors.[1][5]
-
Avoid contact with skin and eyes.[4]
-
-
In Case of a Spill:
-
Absorb the spill with an inert material (e.g., dry sand, earth) and place it into a designated chemical waste container.[5]
-
Do not use combustible materials, such as paper towels, to clean up the spill.
-
Ventilate the area and wash the spill site after the material has been removed.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
Procedure for Waste Disposal:
-
Waste Collection:
-
Storage of Waste:
-
Disposal:
References
- 1. fishersci.com [fishersci.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. falseguridad.com [falseguridad.com]
- 4. echemi.com [echemi.com]
- 5. 1-[4-(tert-Butyl)phenyl]ethan-1-one(943-27-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
